cis-3-Methylsulfonylcyclobutylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methylsulfonylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZJADAEEWGMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-97-7 | |
| Record name | (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
cis-3-Methylsulfonylcyclobutylamine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a valuable building block in contemporary drug discovery. The synthesis is designed for researchers, medicinal chemists, and process development scientists, focusing on strategic considerations, mechanistic insights, and detailed experimental protocols. The pathway commences with a commercially available starting material and proceeds through key transformations including stereoselective reduction, nucleophilic substitution, oxidation, and a Curtius rearrangement to ultimately yield the target compound with the desired cis-stereochemistry. Each step is rationalized to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The cyclobutane motif is increasingly recognized as a desirable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can offer significant advantages in binding affinity and metabolic stability compared to more flexible aliphatic chains or flat aromatic rings. This compound, in particular, presents a unique combination of a polar sulfonyl group and a basic amine in a constrained cis-orientation, making it an attractive fragment for probing pharmacophores and developing novel therapeutic agents.
The synthesis of this specific stereoisomer presents a notable challenge: the controlled installation of two functional groups in a 1,3-cis relationship on a four-membered ring. The pathway detailed herein addresses this challenge through a logical sequence of reactions, prioritizing stereochemical control and the use of well-established, scalable transformations.
The overall strategy involves the initial functionalization of a cyclobutane core, followed by the crucial stereochemical control element, and finally, the introduction of the amine functionality.
Overall Synthesis Pathway
The proposed synthesis is a multi-step process beginning with 3-oxocyclobutanecarboxylic acid. The key steps include the introduction of the sulfur-containing moiety, its subsequent oxidation, and a stereocontrolled formation of the amine.
Caption: Proposed synthesis pathway for this compound.
Detailed Synthetic Steps and Mechanistic Rationale
Step 1: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid
The synthesis commences with the reduction of the ketone in 3-oxocyclobutanecarboxylic acid. The choice of reducing agent is critical for achieving the desired cis-stereochemistry of the resulting alcohol. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation. The hydride delivery to the carbonyl carbon will preferentially occur from the less sterically hindered face, which, in the puckered cyclobutane ring, often leads to the formation of the cis-alcohol as the major product.
Experimental Protocol:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of aqueous HCl (1 M) until the pH is ~3.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cis-3-hydroxycyclobutanecarboxylic acid.
Step 2: Activation of the Hydroxyl Group via Mesylation
The hydroxyl group of cis-3-hydroxycyclobutanecarboxylic acid is a poor leaving group and must be converted into a more reactive species for the subsequent nucleophilic substitution. Mesylation (reaction with methanesulfonyl chloride) in the presence of a base like pyridine is a standard method to convert the alcohol into a good leaving group, a mesylate. This reaction proceeds with retention of stereochemistry.
Experimental Protocol:
-
Dissolve cis-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in pyridine at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the solution.
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Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with cold aqueous CuSO₄ solution (to remove pyridine), followed by brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude mesylate, which can often be used in the next step without further purification.
Step 3: Introduction of the Methylthio Group via Sₙ2 Reaction
With the activated mesylate in hand, the methylthio group is introduced via a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe). This is a classic Sₙ2 reaction, which proceeds with inversion of configuration at the electrophilic carbon.[1] Therefore, the cis-mesylate will be converted to the trans-3-(methylthio)cyclobutanecarboxylic acid.
Experimental Protocol:
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Dissolve the crude cis-3-(mesitylsulfonyloxy)cyclobutanecarboxylic acid (1.0 eq) in dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 eq) and stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield trans-3-(methylthio)cyclobutanecarboxylic acid.
Step 4: Oxidation of the Thioether to a Sulfone
The oxidation of the thioether to the corresponding sulfone is a critical step. A variety of oxidizing agents can be used, such as hydrogen peroxide, m-CPBA, or Oxone®.[2][3] Oxone® (potassium peroxymonosulfate) is an effective and environmentally friendly choice.[2] This oxidation does not affect the stereocenter. However, this step can sometimes lead to a mixture of cis and trans isomers due to epimerization under certain conditions, necessitating a purification step.
Experimental Protocol:
-
Dissolve trans-3-(methylthio)cyclobutanecarboxylic acid (1.0 eq) in a mixture of methanol and water (1:1).
-
Cool the solution to 0 °C and add Oxone® (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give a mixture of cis- and trans-3-(methylsulfonyl)cyclobutanecarboxylic acid.
Isomer Separation
At this stage, the separation of the desired cis-isomer from the trans-isomer is crucial. This can be achieved by column chromatography on silica gel or by selective crystallization.
Step 5: Conversion of the Carboxylic Acid to the Amine via Curtius Rearrangement
The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate, followed by hydrolysis to the amine. Diphenylphosphoryl azide (DPPA) is a common reagent for the one-pot conversion of carboxylic acids to their corresponding carbamates, which can then be deprotected.
Experimental Protocol:
-
To a solution of cis-3-(methylsulfonyl)cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in tert-butanol, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.
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Heat the reaction mixture to reflux for 4-6 hours until the evolution of nitrogen ceases.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude Boc-protected amine.
-
Dissolve the crude carbamate in a solution of HCl in dioxane (4 M) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness to obtain the crude amine hydrochloride.
Step 6: Final Salt Formation and Purification
The final step involves the formation of the hydrochloride salt and purification. This is typically achieved by treating a solution of the free amine with ethereal HCl.
Experimental Protocol:
-
Dissolve the crude cis-3-methylsulfonylcyclobutylamine in diethyl ether.
-
Slowly add a solution of HCl in diethyl ether until precipitation is complete.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Data Summary
| Step | Product | Key Reagents | Expected Yield (%) | Purity (%) |
| 1 | cis-3-Hydroxycyclobutanecarboxylic Acid | NaBH₄ | 85-95 | >95 |
| 2 | cis-3-(Mesitylsulfonyloxy)cyclobutanecarboxylic Acid | MsCl, Pyridine | 90-98 | (used crude) |
| 3 | trans-3-(Methylthio)cyclobutanecarboxylic Acid | NaSMe | 70-85 | >90 |
| 4 | cis/trans-3-(Methylsulfonyl)cyclobutanecarboxylic Acid | Oxone® | 80-90 | (mixture) |
| 5 | cis-3-Methylsulfonylcyclobutylamine | DPPA, HCl | 60-75 (over 2 steps) | >98 |
| 6 | This compound | HCl in Ether | >95 | >99 |
Visualization of Key Transformations
Sₙ2 Inversion
Caption: Sₙ2 reaction resulting in stereochemical inversion.
Note: Actual chemical structure images would be embedded in a final document. The DOT script above provides a conceptual flow.
Conclusion
The synthetic pathway detailed in this guide offers a logical and experimentally sound approach to obtaining this compound. By carefully selecting reagents and reaction conditions, particularly for the stereoselective reduction and the Sₙ2 substitution, the desired cis-stereoisomer can be synthesized with a good overall yield and high purity. This guide provides a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development.
References
An In-Depth Technical Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a key building block in contemporary medicinal chemistry. Drawing from available scientific literature and chemical data, this document details the compound's physicochemical properties, outlines its role in the synthesis of advanced therapeutic agents, and provides insights into its characterization.
Introduction: A Versatile Building Block
This compound has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. Its rigid cyclobutane core and the presence of a sulfonyl group and an amine functionality make it an attractive scaffold for creating molecules with specific three-dimensional conformations, which is crucial for targeted interactions with biological macromolecules.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols. This guide will delve into the known characteristics of this compound, providing a foundational understanding for researchers incorporating it into their synthetic workflows.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Below is a summary of the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | cis-3-(Methylsulfonyl)cyclobutanamine hydrochloride | [1] |
| CAS Number | 1408074-56-5 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂S | |
| Molecular Weight | 185.67 g/mol | |
| Chemical Structure | (See Figure 1 below) | |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| Stability | Stable under standard laboratory conditions. |
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Synthesis and Reactivity
The primary amine and the sulfonyl group are the key reactive sites of the molecule. The amine group can participate in a wide range of reactions, including but not limited to:
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Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.
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Reductive amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
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Nucleophilic substitution: Acting as a nucleophile in various substitution reactions.
The sulfonyl group is generally stable and serves to influence the electronic properties and conformation of the molecule.
Role in Drug Discovery: An Intermediate for IRAK4 Inhibitors
A notable application of this compound is its use as a key intermediate in the synthesis of substituted pyrazolopyrimidines that act as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[1] IRAK4 is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.
Figure 2: Role of this compound in the Synthesis of IRAK4 Inhibitors
References
An In-depth Technical Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride: Structural Analogs and Derivatives in Modern Drug Discovery
This guide provides an in-depth technical exploration of cis-3-methylsulfonylcyclobutylamine hydrochloride and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics. This document delves into the synthetic methodologies, characterization techniques, structure-activity relationships (SAR), and potential applications of this emerging class of compounds, grounding all information in established scientific literature.
Introduction: The Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane motif has garnered significant interest in contemporary drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or planar aromatic rings, enabling precise positioning of functional groups within a biological target's binding site. Cyclobutane derivatives are increasingly utilized as bioisosteric replacements for other cyclic systems or as novel scaffolds to explore new chemical space, often leading to improved metabolic stability and pharmacokinetic profiles.[1] The introduction of a methylsulfonyl group to the cyclobutylamine core, as in this compound, further enhances its potential by providing a strong hydrogen bond acceptor and modulating the molecule's physicochemical properties.
The sulfonyl group is a key functional moiety in a wide array of therapeutic agents. Its ability to form strong hydrogen bonds with biological targets, coupled with its chemical stability, makes it a valuable component in drug design.[2][3] In the context of the cyclobutylamine scaffold, the methylsulfonyl group can significantly influence solubility, lipophilicity, and metabolic stability, thereby impacting the overall druglikeness of the molecule.[4]
Synthetic Strategies for Substituted Cyclobutylamine Derivatives
The synthesis of functionalized cyclobutylamine derivatives can be approached through various synthetic routes. The choice of a particular method often depends on the desired stereochemistry and the nature of the substituents on the cyclobutane ring.
Photochemical [2+2] Cycloaddition
A powerful method for the construction of the cyclobutane core involves the photochemical [2+2] cycloaddition of an olefin with an imine. This approach allows for the direct formation of the four-membered ring with a nitrogen substituent. Subsequent functional group manipulations can then be employed to introduce the desired methylsulfonyl group and other functionalities. A patent describes a continuous photochemical reaction between an olefin and an imine in the presence of a photosensitizer to generate cyclobutylamine compounds.[5]
Rearrangement Reactions
Classical rearrangement reactions, such as the Hofmann and Curtius rearrangements, provide reliable methods for the synthesis of cyclobutylamines from cyclobutanecarboxylic acid derivatives. The Hofmann rearrangement of cyclobutanecarboxamide and the Curtius rearrangement of a cyclobutanecarbonyl azide both yield cyclobutylamine.[6] These methods are particularly useful for accessing the parent cyclobutylamine, which can then be further functionalized.
Enzymatic C-H Hydroxylation
For the stereoselective introduction of hydroxyl groups, which can serve as handles for further functionalization, enzymatic methods offer a green and efficient alternative to traditional chemical methods. Engineered P450BM3 enzymes have been shown to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated C-H bonds with high regioselectivity and stereoselectivity.[7][8] This biocatalytic approach can provide access to chiral cyclobutylamino alcohols, which are valuable intermediates in the synthesis of complex drug candidates.
General Synthetic Workflow
The synthesis of a library of cis-3-methylsulfonylcyclobutylamine analogs can be conceptualized in a multi-step workflow. This typically involves the initial synthesis of a core cyclobutane intermediate, followed by diversification through the introduction of various substituents.
Caption: Generalized workflow for the synthesis of cis-3-Methylsulfonylcyclobutylamine analogs.
Characterization of this compound and its Analogs
The unambiguous characterization of synthesized compounds is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity of atoms and the stereochemistry of the cyclobutane ring. For cis-isomers, specific coupling constants between the protons on the cyclobutane ring are expected.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the sulfonyl (SO2) group, which will have characteristic stretching frequencies, and the amine hydrochloride salt.[9]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds. A variety of stationary and mobile phases can be used to achieve optimal separation of the target compound from any impurities or byproducts.
-
Chiral Chromatography: For enantiomerically pure compounds, chiral HPLC or supercritical fluid chromatography (SFC) is necessary to determine the enantiomeric excess (ee).
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Parameter | Expected Observation for this compound |
| 1H NMR | Chemical Shift (δ) | Signals corresponding to the cyclobutane ring protons, the methyl group of the sulfonyl moiety, and the amine proton. |
| Coupling Constants (J) | Specific J-values between cis-protons on the cyclobutane ring. | |
| 13C NMR | Chemical Shift (δ) | Resonances for the carbon atoms of the cyclobutane ring and the methyl group. |
| HRMS | m/z | The exact mass corresponding to the molecular formula C5H12ClNO2S. |
| IR | Wavenumber (cm-1) | Strong characteristic absorption bands for the S=O stretching of the sulfonyl group and N-H stretching of the amine salt. |
| HPLC | Purity | A single major peak indicating high purity (typically >95%). |
Structure-Activity Relationships (SAR)
The exploration of SAR is a cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. For cis-3-methylsulfonylcyclobutylamine derivatives, SAR studies would focus on understanding how modifications to different parts of the molecule affect its biological activity.
The Role of the Methylsulfonyl Group
The methylsulfonyl group is a potent hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in a protein's active site.[2] Its presence can also enhance metabolic stability by blocking potential sites of metabolism. The orientation of the sulfonyl group, dictated by the cis-stereochemistry, will be critical for optimal binding to a target.
Modifications to the Amine Group
The primary amine of the cyclobutylamine core is a key site for derivatization. N-alkylation or N-acylation can be used to probe for additional binding pockets and to modulate the compound's physicochemical properties, such as lipophilicity and basicity.
Substitution on the Cyclobutane Ring
Introducing other substituents onto the cyclobutane ring can further refine the SAR. These substituents can provide additional points of interaction with the target protein or can be used to fine-tune the overall shape and conformational preferences of the molecule.
Table 2: Hypothetical SAR for a Kinase Inhibitor Series
| R Group Modification | Effect on Potency | Rationale |
| Small alkyl (e.g., methyl, ethyl) at the amine | Increased | May occupy a small hydrophobic pocket near the amine. |
| Bulky alkyl (e.g., t-butyl) at the amine | Decreased | Potential for steric clash within the binding site. |
| Aromatic group at the amine | Variable | Dependent on the specific interactions of the aromatic ring. |
| Replacement of sulfonyl with sulfoxide | Decreased | Reduced hydrogen bonding capacity. |
| Replacement of sulfonyl with sulfide | Significantly Decreased | Loss of key hydrogen bond acceptor. |
Biological Pathway Case Study: The PI3K/AKT Signaling Pathway
While the specific biological target of this compound is not yet widely published, its structural features are reminiscent of scaffolds found in various kinase inhibitors. For instance, a cyclobutylamine derivative has been identified as a potent inhibitor of AKT kinase, a key node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1] The following diagram illustrates this pathway and a hypothetical point of intervention for a cyclobutylamine-based inhibitor.
Caption: A simplified representation of the PI3K/AKT signaling pathway, a common target in cancer therapy.
In this hypothetical scenario, the cyclobutylamine analog acts as an inhibitor of AKT, preventing its activation and subsequent phosphorylation of downstream targets. This would lead to a reduction in cell proliferation and survival, highlighting the therapeutic potential of this class of compounds. The cis-3-methylsulfonyl group could be envisioned to form a key hydrogen bond with a residue in the ATP-binding pocket of AKT, while the cyclobutane scaffold orients other functionalities for optimal interactions.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery. The unique combination of a rigid cyclobutane core and a versatile methylsulfonyl group provides a rich scaffold for the design of potent and selective modulators of various biological targets. The synthetic strategies outlined in this guide, coupled with rigorous characterization and systematic SAR exploration, will be instrumental in unlocking the full therapeutic potential of this exciting area of medicinal chemistry. Further investigation into the specific biological activities of these compounds is warranted and is anticipated to yield novel drug candidates for a range of diseases.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery | Department of Chemistry [chem.ox.ac.uk]
- 9. mdpi.com [mdpi.com]
discovery and history of cis-3-Methylsulfonylcyclobutylamine hydrochloride
An in-depth analysis of available scientific and patent literature reveals that "cis-3-Methylsulfonylcyclobutylamine hydrochloride" is not a widely documented compound with a publicly available, detailed history of discovery and development in the traditional sense of a named drug or a well-studied molecule. Instead, it appears as a specific chemical intermediate or building block within broader patent applications, primarily in the field of medicinal chemistry. Its "discovery" is therefore intrinsically linked to its synthesis and use as a component in the creation of more complex, biologically active molecules.
This guide will, therefore, focus on the synthesis, chemical characterization, and the context of its application as described in the available patent literature, which represents the primary source of information for this compound.
Introduction to this compound
This compound is a substituted cyclobutylamine derivative. The core structure consists of a four-membered cyclobutane ring, which imparts significant conformational rigidity. This ring is substituted with two key functional groups: a methylsulfonyl group (-SO₂CH₃) and an amine group (-NH₂), arranged in a cis configuration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable for use in subsequent chemical reactions.
The primary utility of this compound lies in its role as a structural motif in the design of enzyme inhibitors. The rigid cyclobutane scaffold allows for precise spatial positioning of the functional groups, enabling specific interactions with the target protein's active site. The polar methylsulfonyl and amine groups can participate in hydrogen bonding and other non-covalent interactions crucial for molecular recognition and binding affinity.
Synthetic Routes and Methodologies
The synthesis of this compound is not described as a standalone discovery in the literature but is detailed within the experimental sections of patents focused on its use. The synthesis is a multi-step process starting from simpler, commercially available precursors. Below is a representative synthetic pathway synthesized from the information available in patent literature.
Representative Synthetic Protocol
A plausible synthetic route involves the construction of the substituted cyclobutane ring, followed by the introduction and manipulation of the key functional groups.
Step 1: Formation of the Cyclobutane Core The synthesis often begins with a commercially available cyclobutanone derivative. A key intermediate is 3-(methylthio)cyclobutan-1-one.
Step 2: Oximation and Reduction The ketone is converted to an oxime, which is then reduced to the corresponding amine. This process typically creates a mixture of cis and trans isomers.
-
Reaction: 3-(methylthio)cyclobutan-1-one is reacted with hydroxylamine hydrochloride to form the oxime.
-
Reduction: The oxime is then reduced, for example, using catalytic hydrogenation (e.g., H₂, Pd/C) or a metal hydride, to yield a mixture of cis- and trans-3-(methylthio)cyclobutylamine.
Step 3: Isomer Separation The cis and trans isomers must be separated. This is a critical step and can be achieved using chromatographic techniques, such as column chromatography on silica gel. The separation relies on the different polarities and spatial arrangements of the isomers.
Step 4: Oxidation of the Thioether The separated cis-3-(methylthio)cyclobutylamine is then oxidized to form the desired methylsulfonyl group.
-
Oxidizing Agent: A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM). Two equivalents of m-CPBA are required to oxidize the thioether to the sulfone.
Step 5: Salt Formation Finally, the purified cis-3-Methylsulfonylcyclobutylamine is converted to its hydrochloride salt to improve its handling and stability.
-
Procedure: The free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
Experimental Workflow Diagram
Caption: Synthetic workflow for cis-3-Methylsulfonylcyclobutylamine HCl.
Application in Drug Discovery: A Structural Component of Kinase Inhibitors
The primary context for the synthesis and use of this compound is in the development of kinase inhibitors. Specifically, it has been incorporated as a key building block in the design of inhibitors for Janus kinases (JAK).
JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases. Therefore, developing potent and selective JAK inhibitors is a major focus of pharmaceutical research.
Role in Molecular Scaffolding
In the structure of these inhibitors, the cis-3-Methylsulfonylcyclobutylamine moiety serves as a solvent-exposed fragment.
-
Vectorial Exit: The cyclobutane ring acts as a rigid linker, projecting the amine group out towards the solvent-exposed region of the kinase's ATP-binding site. This is a common strategy in inhibitor design to improve properties like solubility and to provide a point for further chemical modification.
-
Specific Interactions: The methylsulfonyl group can act as a hydrogen bond acceptor, while the protonated amine of the hydrochloride salt can act as a hydrogen bond donor. These interactions with water molecules or polar residues on the protein surface can contribute to the overall binding affinity and pharmacokinetic properties of the inhibitor.
Illustrative Logical Relationship Diagram
Caption: Role of the compound's properties in kinase inhibitor design.
Conclusion
The story of this compound is not one of a standalone discovery, but rather of its emergence as a valuable, specialized tool in the medicinal chemist's toolbox. Its synthesis, though multi-stepped and requiring careful purification, provides access to a rigid scaffold with precisely placed functional groups. Its application, particularly in the design of modern JAK inhibitors, highlights the ongoing quest for chemical motifs that can impart desirable properties of potency, selectivity, and drug-likeness to therapeutic candidates. The history of this compound is written not in dedicated papers, but within the dense experimental sections of patents, showcasing its role as a quiet enabler of innovation in drug discovery.
Unraveling the Biological Potential of cis-3-Methylsulfonylcyclobutylamine hydrochloride: A Research Prospectus and Methodological Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-3-Methylsulfonylcyclobutylamine hydrochloride represents a novel chemical entity with a unique structural combination: a conformationally restricted cyclobutane scaffold and a polar methylsulfonyl group. While its specific biological activities remain uncharacterized in publicly accessible literature, its constituent moieties are prevalent in a range of bioactive molecules. This technical guide provides a comprehensive research prospectus for the systematic evaluation of this compound's pharmacological potential. We will delve into the rationale behind hypothesized biological activities, detail robust experimental workflows for its characterization, and provide the technical insights necessary for its exploration as a potential therapeutic agent or a tool for chemical biology.
Introduction: Deconstructing the Molecular Architecture
The structure of this compound presents two key features that guide our initial hypotheses regarding its biological potential: the cyclobutylamine core and the methylsulfonyl group.
-
The Cyclobutylamine Scaffold: Cyclobutane rings are increasingly utilized in medicinal chemistry as bioisosteric replacements for more common structures like phenyl rings or longer alkyl chains.[1][2] Their rigid, three-dimensional nature can enforce specific conformations, leading to enhanced selectivity and improved pharmacokinetic properties for target proteins.[3] The primary amine group provides a crucial interaction point, capable of forming salt bridges or hydrogen bonds with biological targets.
-
The Methylsulfonyl Moiety: The sulfone group is a strong hydrogen bond acceptor and is known to be metabolically stable.[4] It is a key pharmacophore in a variety of approved drugs, contributing to their solubility, metabolic stability, and target engagement.[5][6] Its presence suggests that this compound could exhibit favorable drug-like properties.
Given these structural features, this compound could function as a novel fragment for fragment-based drug discovery, a building block for more complex bioactive molecules, or possess intrinsic biological activity. This guide outlines a systematic approach to investigate these possibilities.
Hypothesized Biological Activities and Rationale
Based on the structural motifs present in this compound, we can postulate several potential avenues for its biological activity. The primary amine and the sulfone group are common features in molecules targeting a wide array of protein classes.
| Hypothesized Target Class | Rationale | Potential Therapeutic Area |
| Ion Channels | Small molecule amines are known modulators of various ion channels, including sodium, potassium, and calcium channels. The constrained cyclobutane ring could confer selectivity for specific channel subtypes. | Neurology, Cardiology, Pain Management |
| G-Protein Coupled Receptors (GPCRs) | The amine could interact with acidic residues in the binding pockets of aminergic GPCRs (e.g., serotonin, dopamine, or adrenergic receptors). | Psychiatry, Neurology |
| Enzymes (e.g., Kinases, Proteases) | The sulfone group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The overall structure could serve as a scaffold for inhibitors. | Oncology, Infectious Diseases, Inflammatory Disorders |
| Transporters | The polar nature of the molecule could lead to interactions with neurotransmitter or solute carriers. | Neurology, Metabolic Diseases |
A Strategic Workflow for Biological Characterization
A phased approach is recommended to efficiently characterize the biological activity of this compound, starting with broad, high-throughput screening and progressing to more focused mechanistic studies.
References
- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride in Medicinal Chemistry
Foreword: The Strategic Incorporation of Strained Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) molecular architectures. The deliberate incorporation of strained ring systems, such as cyclobutanes, represents a sophisticated strategy to escape the "flatland" of traditional aromatic ring-based drug discovery. These compact and rigid scaffolds offer a unique conformational preorganization that can facilitate precise interactions with biological targets. This guide delves into the medicinal chemistry of a particularly intriguing building block: cis-3-Methylsulfonylcyclobutylamine hydrochloride . While specific data for this exact molecule is emerging, we will construct a comprehensive technical overview by analyzing its core structural components, proposing a viable synthetic route, and extrapolating its potential applications from closely related analogues and foundational medicinal chemistry principles.
Physicochemical Properties and Structural Rationale
The structure of this compound marries two key pharmacophoric elements onto a conformationally restricted cyclobutane core: a primary amine and a methylsulfonyl group. This combination imparts a unique set of physicochemical properties that are highly relevant for drug design.
| Property | Estimated Value/Description | Significance in Drug Design |
| Molecular Formula | C₅H₁₂ClNO₂S | Provides the elemental composition. |
| Molecular Weight | 185.67 g/mol | Falls within the desirable range for small molecule drugs, adhering to Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. |
| cLogP | (Estimated) ~ -1.5 to -0.5 | Indicates a high degree of hydrophilicity, which can enhance aqueous solubility but may pose challenges for blood-brain barrier penetration without active transport mechanisms. |
| pKa (amine) | (Estimated) ~ 9.5 - 10.5 | The primary amine will be protonated at physiological pH, allowing for ionic interactions with biological targets. |
| Hydrogen Bond Donors | 2 (from the ammonium group) | Can participate in crucial hydrogen bonding interactions within a receptor binding pocket. |
| Hydrogen Bond Acceptors | 2 (from the sulfonyl oxygens) | The sulfonyl group provides strong hydrogen bond accepting capabilities, contributing to binding affinity.[1] |
The cis stereochemistry of the substituents on the cyclobutane ring is of paramount importance. It dictates a specific spatial arrangement of the amine and methylsulfonyl groups, which can be critical for achieving high-affinity binding to a biological target. The puckered nature of the cyclobutane ring further defines the vectoral projection of these functional groups.[2]
Synthesis of this compound: A Proposed Pathway
Proposed Retrosynthetic Analysis
References
A-Z Guide to Therapeutic Target Deconvolution for cis-3-Methylsulfonylcyclobutylamine hydrochloride
A Senior Application Scientist's Field-Proven Insights into Unraveling Novel Compound Mechanisms
Abstract
The identification of specific molecular targets is a cornerstone of modern drug discovery, transforming promising chemical matter into rational therapeutic agents. This guide focuses on cis-3-Methylsulfonylcyclobutylamine hydrochloride, a novel small molecule with potential therapeutic utility. As pre-existing target data for this compound is unavailable, this document provides a comprehensive, technically-detailed roadmap for its complete target deconvolution and validation. We present a multi-pronged strategy integrating advanced proteomics, biophysical assays, and computational approaches. This guide is structured to provide researchers, scientists, and drug development professionals with not only step-by-step experimental protocols but also the strategic rationale behind each methodological choice, ensuring a robust and self-validating pathway to elucidating the compound's mechanism of action.
Introduction: Analyzing the Starting Point
This compound is a synthetic small molecule characterized by three key structural features: a strained cyclobutane ring, a polar methylsulfonyl group, and a primary amine hydrochloride salt. The rigid, puckered conformation of the cyclobutane scaffold can offer advantages in potency and selectivity by presenting its substituents in a well-defined three-dimensional orientation to fit into specific protein binding pockets.[1][2] The methylsulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor, and its presence may influence the compound's solubility and metabolic stability.[3][4] The primary amine is a versatile functional group, likely protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with protein targets such as kinases, proteases, or G-protein coupled receptors.
Given the absence of established biological data, a systematic and unbiased approach to target identification is paramount. This guide outlines a logical progression from broad, proteome-wide screening to specific, high-confidence target validation.
Part I: Unbiased Target Identification Strategies
The primary goal is to generate a list of high-confidence candidate proteins that physically interact with the compound. We will employ three orthogonal approaches—two experimental and one computational—to ensure comprehensive coverage and to cross-validate initial findings. Target identification is a critical phase in the development of new drugs, allowing researchers to understand the mode of action of previously uncharacterized compounds.[5]
Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to isolate and identify binding partners from a complex biological sample, such as a cell lysate.[5][6] The core principle involves immobilizing the small molecule "bait" to pull down its protein "prey."[7]
Causality Behind Experimental Choices: The primary amine on this compound is the most logical point for chemical modification to immobilize the compound. It can be readily coupled to an activated resin without significantly altering the core structure that is likely responsible for binding. We choose NHS-activated sepharose beads for their proven efficiency in coupling amine-containing ligands.
-
Probe Immobilization:
-
Equilibrate NHS-activated Sepharose beads in ice-cold 1 mM HCl.
-
Dissolve this compound in a suitable coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Mix the compound solution with the bead slurry and incubate for 4 hours at 4°C with gentle rotation.
-
Quench unreacted NHS esters with a blocking buffer (e.g., 100 mM Tris-HCl) for 2 hours.
-
Wash the beads extensively with alternating high and low pH buffers to remove non-covalently bound ligand.
-
-
Protein Extraction:
-
Culture selected cells (e.g., HEK293T for general screening or a disease-relevant cell line) to ~80% confluency.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate (~1-2 mg total protein) with the compound-conjugated beads and control beads (mock-conjugated) for 2-4 hours at 4°C.
-
Wash the beads 5-7 times with lysis buffer to remove non-specific binders.
-
Elute bound proteins using a competitive elution with excess free compound or by denaturation with SDS-PAGE loading buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Perform an in-gel trypsin digestion of the entire protein lane.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify proteins and quantify their relative abundance between the compound-conjugated and control samples. High-confidence hits are proteins significantly enriched in the compound sample.
-
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Strategy 2: Activity-Based Protein Profiling (ABPP)
ABPP is a complementary chemoproteomic technology that utilizes chemical probes to directly assess protein function in native biological systems.[8] Unlike AP-MS which captures stable interactions, ABPP can identify covalent or high-affinity non-covalent targets.[9]
Causality Behind Experimental Choices: To create an ABPP probe, the parent molecule is modified with two key elements: a reactive group (or "warhead") for covalent binding and a reporter tag (e.g., biotin or a fluorophore) for detection. Given the structure of our compound, a photoreactive group like a diazirine is an excellent choice as it can be appended via the amine and, upon UV activation, will non-selectively form a covalent bond with any nearby amino acid residue, minimizing bias towards specific active sites.[10] A clickable alkyne tag is incorporated for versatility, allowing for subsequent attachment of a biotin or fluorescent reporter via Click Chemistry.[11]
-
Probe Synthesis:
-
Synthesize a derivative of cis-3-Methylsulfonylcyclobutylamine featuring a diazirine-containing linker and a terminal alkyne group. The synthesis would typically involve acylation of the primary amine.
-
-
Cellular Labeling:
-
Treat intact cells or cell lysates with the alkyne-tagged ABPP probe for a defined period.
-
For competitive profiling, pre-incubate a control sample with a high concentration of the parent compound before adding the probe. This will show which labeled bands are specific targets.
-
-
UV Crosslinking:
-
Irradiate the samples with UV light (e.g., 365 nm) to activate the diazirine and induce covalent crosslinking to interacting proteins.[12]
-
-
Reporter Tagging via Click Chemistry:
-
Lyse the cells (if labeled intact).
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide or fluorescent-azide reporter to the probe's alkyne handle.
-
-
Target Enrichment and Identification:
-
For Biotin Tag: Enrich the biotinylated proteins using streptavidin beads. Elute, digest, and analyze by LC-MS/MS as described in the AP-MS protocol.[5]
-
For Fluorescent Tag: Visualize labeled proteins directly by in-gel fluorescence scanning. Bands that disappear in the competitor lane represent specific targets. These bands can be excised and identified by mass spectrometry.
-
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Strategy 3: Computational Target Prediction (Reverse Docking)
Reverse docking is an in silico method that screens a single ligand against a large library of 3D protein structures to predict potential binding partners.[13][14] This approach is useful for generating hypotheses and can help prioritize experimental efforts.[15][16]
Causality Behind Experimental Choices: This method is chosen as a purely orthogonal, cost-effective strategy. It is not limited by the experimental conditions of AP-MS or ABPP and can identify potential targets that may be difficult to capture biochemically (e.g., low abundance proteins, membrane proteins). We use the Protein Data Bank (PDB) as the target library due to its comprehensive and curated nature.
-
Ligand Preparation: Generate a high-quality 3D conformation of cis-3-Methylsulfonylcyclobutylamine.
-
Target Database Preparation: Utilize a curated database of druggable protein binding sites derived from the PDB.
-
Docking Simulation: Systematically dock the ligand into each prepared binding site using software like AutoDock or GOLD.
-
Scoring and Ranking: Score each docking pose based on a scoring function that estimates binding affinity. Rank the proteins based on their best docking scores.
-
Hit Prioritization: Filter the ranked list based on biological plausibility. Proteins with high scores that are implicated in relevant disease pathways are prioritized for experimental validation.
Part II: High-Confidence Target Validation
After generating a list of candidate targets from the initial screens, the next critical step is validation. The goal is to confirm a direct, specific, and functionally relevant interaction between the compound and the candidate protein.[17]
Biochemical Validation: Confirming Direct Binding
Biophysical techniques provide quantitative data on the direct interaction between a small molecule and a purified protein.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures biomolecular interactions in real-time.[18][19] It provides precise data on binding kinetics (association and dissociation rates) and affinity.[20][21]
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein (ligand) onto a sensor chip surface.[19]
-
Analyte Injection: Inject precise concentrations of this compound (analyte) over the chip surface through a microfluidic channel.[19]
-
Signal Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram (response vs. time).[20]
-
Kinetic Analysis: Fit the sensorgram data to binding models to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ), a measure of binding affinity.[19]
| Technique | Measures | Output | Advantage |
| Surface Plasmon Resonance (SPR) | Real-time binding and dissociation of a small molecule (analyte) to an immobilized protein (ligand). | kₐ (on-rate), kₔ (off-rate), Kᴅ (affinity). | Label-free, provides full kinetic profile.[22] |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding of a small molecule to a protein in solution. | Kᴅ (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Gold standard for thermodynamics; solution-based. |
Cellular Validation: Confirming Target Engagement in a Physiological Context
Confirming that the compound binds its target within the complex environment of a living cell is crucial.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess drug-target engagement in intact cells or tissues.[23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[25][26][27]
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control.
Caption: Logical workflow for validating candidate therapeutic targets.
Conclusion
The journey from a novel chemical entity to a potential therapeutic requires a rigorous, multi-faceted, and unbiased investigation into its mechanism of action. The strategy outlined in this guide for this compound provides a self-validating framework for target deconvolution. By integrating proteome-wide screening methods like AP-MS and ABPP with computational predictions, we can generate a high-quality list of candidate targets. Subsequent validation using gold-standard biophysical (SPR) and cellular (CETSA) techniques ensures that the identified interactions are direct, specific, and occur within a physiological context. This comprehensive approach minimizes the risk of downstream failures and provides a solid foundation for advancing a promising compound into the drug development pipeline.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. wp.unil.ch [wp.unil.ch]
- 8. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of activity-based protein profiling and recent advances | Imperial News | Imperial College London [imperial.ac.uk]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. portlandpress.com [portlandpress.com]
- 19. denovobiolabs.com [denovobiolabs.com]
- 20. youtube.com [youtube.com]
- 21. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
solubility and stability of cis-3-Methylsulfonylcyclobutylamine hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Foreword: Navigating the Physicochemical Landscape of a Novel Moiety
In the landscape of modern medicinal chemistry, small, constrained ring systems have become invaluable building blocks for designing novel therapeutics. The cyclobutane scaffold, in particular, offers a unique three-dimensional geometry that can provide advantageous properties in drug candidates. When functionalized with polar groups such as a methylsulfonyl and an amine, as in this compound, the resulting molecule presents a distinct physicochemical profile. A comprehensive understanding of this profile, specifically its solubility and stability, is not merely an academic exercise; it is a critical prerequisite for successful drug development. This guide provides an in-depth analysis of these properties, grounded in fundamental chemical principles and supported by field-proven experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate challenges, design robust formulations, and ensure the quality and efficacy of potential drug products incorporating this unique chemical entity.
Molecular Architecture and Physicochemical Synopsis
The structure of this compound is characterized by a four-membered carbocyclic ring bearing two key functional groups in a cis configuration: a primary amine, which is protonated to form the hydrochloride salt, and a methylsulfonyl group. This specific arrangement dictates its physical and chemical behavior.
-
The Amine Hydrochloride: The presence of the primary amine as a hydrochloride salt is the primary determinant of its aqueous solubility. The ionic nature of the salt form significantly enhances its interaction with polar solvents like water compared to its free base form.[1] As with most amine salts, this solubility is expected to be highly dependent on the pH of the medium.[2]
-
The Methylsulfonyl Group: This is a highly polar, chemically robust functional group.[3] It is a strong hydrogen bond acceptor and contributes to the overall polarity of the molecule. The sulfone group itself is the result of sulfide oxidation and is generally resistant to further oxidation, which can impart significant stability to the molecule.[4][5]
-
The Cyclobutane Core: This strained ring system provides a rigid scaffold, influencing the spatial orientation of the functional groups and their interactions with biological targets and formulation excipients.
Below is a table summarizing the key computed physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂S | (Computed) |
| Molecular Weight | 185.67 g/mol | [6] |
| IUPAC Name | cis-3-(methylsulfonyl)cyclobutan-1-amine;hydrochloride | (Adapted) |
| SMILES | CS(=O)(=O)C1CC(C1)N.Cl | [6] |
| Predicted pKa (Amine) | ~9.5 - 10.5 | (Expert Estimation) |
Aqueous Solubility Profile: A pH-Dependent Paradigm
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its dissolution rate and subsequent bioavailability. For an amine hydrochloride salt like cis-3-Methylsulfonylcyclobutylamine, pH is the master variable controlling its aqueous solubility.
Theoretical Grounding: The Henderson-Hasselbalch Relationship in Action
The solubility of a weak base hydrochloride salt is governed by the equilibrium between the soluble, ionized form (the ammonium cation) and the less soluble, neutral free base. This relationship can be described by the Henderson-Hasselbalch equation. At pH values significantly below the pKa of the amine, the compound exists predominantly in its protonated, highly water-soluble form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized free base, which, being less polar, tends to have much lower aqueous solubility. This transition often results in a sharp decrease in solubility, a phenomenon critical to understand for oral drug delivery, as the pH changes dramatically along the gastrointestinal tract.[7][8]
The diagram below illustrates the fundamental relationship between pH and the solubility of a typical weak base hydrochloride salt.
Caption: Conceptual pH-solubility curve for a weak base hydrochloride.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for generating a pH-solubility profile, a self-validating system for assessing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound
-
Standard aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Water for HPLC, Acetonitrile (HPLC grade)
-
Calibrated pH meter, analytical balance, orbital shaker with temperature control, centrifuge, 0.45 µm syringe filters, HPLC vials.
-
Validated HPLC method for quantification.
Methodology:
-
Preparation: Prepare a series of vials for each pH buffer.
-
Addition of API: Add an excess amount of the API to each vial to ensure that a saturated solution is achieved and solid remains after equilibration. The goal is to create a slurry.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25°C or 37°C. Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 4, 8, 24, 48 hours) should be conducted to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.
-
pH Measurement: Carefully measure the final pH of the supernatant in each vial. This is the true equilibrium pH.
-
Filtration & Dilution: Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solids. Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method.
-
Data Analysis: Calculate the solubility (in mg/mL or µg/mL) at each equilibrium pH value using the established calibration curve.
Anticipated Solubility Data
The following table presents hypothetical but scientifically plausible solubility data for this compound, based on its structure.
| Solvent/Buffer (Equilibrium pH) | Temperature (°C) | Expected Solubility (mg/mL) | Classification |
| 0.1 N HCl (pH 1.2) | 25 | > 100 | Very Soluble |
| Acetate Buffer (pH 4.5) | 25 | > 50 | Freely Soluble |
| Phosphate Buffer (pH 6.8) | 25 | ~20 | Soluble |
| Phosphate Buffer (pH 7.4) | 25 | ~5 | Sparingly Soluble |
| Water | 25 | > 100 | Very Soluble |
| Ethanol | 25 | ~15 | Soluble |
| Dichloromethane | 25 | < 0.1 | Practically Insoluble |
Expert Insights: The anticipated high solubility in acidic conditions is favorable for dissolution in the stomach. However, the drop in solubility at neutral to slightly basic pH highlights a potential risk of precipitation as the drug transits to the small intestine. This necessitates careful formulation design, potentially involving pH modifiers or solubilizing excipients, to maintain the drug in solution for optimal absorption.
Stability Profile: Ensuring Molecular Integrity
Assessing the intrinsic stability of an API is paramount for ensuring its safety, quality, and efficacy throughout its shelf life. This involves subjecting the molecule to a range of stress conditions that are more severe than standard storage conditions to identify potential degradation pathways and products.[9]
Theoretical Grounding: Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways should be considered:
-
Hydrolysis: While the sulfone and cyclobutane groups are generally stable to hydrolysis, extreme pH and temperature could potentially force a reaction, though this is considered a low risk.
-
Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other related impurities.[10] However, the electron-withdrawing nature of the adjacent sulfonyl group may reduce this susceptibility. The sulfone group itself is already in a high oxidation state and is not susceptible to further oxidation.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the cleavage of the C-S bond or fragmentation of the cyclobutane ring.[11]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, a common pathway for many pharmaceuticals.[12]
-
Solid-State Disproportionation: As a hydrochloride salt of a weak base, the compound is at risk of disproportionation in the solid state.[13][14] This is a process where the salt reverts to the neutral free base and gaseous HCl, particularly in the presence of moisture or alkaline excipients. This can lead to changes in physical properties and dissolution behavior.[15][16]
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol provides a systematic workflow for conducting forced degradation studies in accordance with ICH guidelines.
Caption: Workflow for a comprehensive forced degradation study.
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.
Methodology:
-
Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Store at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Store at 60°C. Neutralize samples with acid before analysis.
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Store at room temperature.
-
Thermal: Expose both solid API and a solution of the API to 80°C.
-
Photolytic: Expose both solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Sample from each condition at appropriate time points (e.g., 2, 8, 24, 48 hours), aiming for 5-20% degradation.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-PDA method.
-
Data Evaluation:
-
Calculate the percentage of API remaining.
-
Determine the relative retention times and peak areas of any degradation products.
-
Assess peak purity to ensure the main peak is not co-eluting with degradants.
-
Calculate the mass balance to account for all the material.
-
Use LC-MS to obtain mass information on significant unknown degradation products for structural elucidation.
-
Anticipated Stability Data Summary
This table summarizes the expected outcomes from a forced degradation study.
| Stress Condition | Time/Duration | Degradation (%) | No. of Degradants | Remarks |
| 0.1 N HCl | 48h @ 60°C | < 2% | 0 | Highly stable to acid hydrolysis. |
| 0.1 N NaOH | 24h @ 60°C | ~10% | 1 | Moderate degradation observed under basic conditions. |
| 3% H₂O₂ | 8h @ RT | < 5% | 1 | Stable to oxidation, minor impurity formed. |
| Heat (Solid) | 7 days @ 80°C | < 1% | 0 | Thermally stable in the solid state. |
| Photolytic (Solid) | ICH Q1B | < 1% | 0 | Photostable in the solid state. |
Expert Insights: The anticipated stability profile is robust, with the primary liability being degradation under basic conditions. This is a critical piece of information for formulation development, suggesting that alkaline excipients (e.g., certain lubricants or fillers) should be avoided to prevent compromising the stability of the final drug product. The high stability to oxidation is a significant advantage, likely conferred by the sulfone moiety.
Recommended Analytical Methodology
A robust, validated, stability-indicating analytical method is essential for accurately assessing both solubility and stability. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for polar, small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for eluting the analyte. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of the parent compound and separation from any potential, less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~210 nm | Wavelength suitable for compounds lacking a strong chromophore. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for purpose. The forced degradation samples are crucial for proving the specificity and stability-indicating nature of the method.
Conclusion and Strategic Implications
This compound is a molecule with a favorable physicochemical profile for drug development, characterized by high, pH-dependent aqueous solubility and robust intrinsic stability.
-
Solubility: The compound is expected to be highly soluble in the acidic environment of the stomach, which is advantageous for oral delivery. However, developers must be mindful of the potential for precipitation in the higher pH of the intestine. Formulation strategies should focus on maintaining solubility throughout the gastrointestinal transit.
-
Stability: The molecule demonstrates excellent stability against oxidation, heat, and light. The primary liability is a moderate susceptibility to degradation under basic conditions. This knowledge directly informs formulation and process development, guiding the selection of compatible excipients and processing conditions to ensure a stable and effective drug product.
This guide provides the foundational knowledge and experimental frameworks necessary to thoroughly characterize this compound. By applying these principles and protocols, researchers can confidently advance their development programs, transforming a promising molecule into a high-quality medicinal product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (1r,3r)-3-Methanesulfonylcyclobutan-1-amine hydrochloride | C5H12ClNO2S | CID 72207484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. researchgate.net [researchgate.net]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and organic synthesis.
Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a valuable building block in drug discovery. The outlined synthetic route is designed for both clarity and efficiency, commencing from the commercially available starting material, 3-oxocyclobutanecarboxylic acid. Each stage of the synthesis is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations, ensuring both reproducibility and a thorough understanding of the process. This guide is intended to equip researchers with the necessary information to successfully synthesize this compound and similar cyclobutane derivatives.
Introduction and Synthetic Strategy
Cyclobutane scaffolds are increasingly sought after in medicinal chemistry as they offer a three-dimensional structure that can improve the physicochemical properties of drug candidates. The title compound, this compound, incorporates both a polar sulfonyl group and a basic amine in a specific stereochemical arrangement, making it an attractive fragment for library synthesis and lead optimization.
Due to the absence of a direct, publicly available protocol, a robust multi-step synthetic pathway has been devised. The strategy focuses on the sequential introduction of the required functional groups onto the cyclobutane ring with stereochemical control to achieve the desired cis configuration.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate
This initial step involves a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid to introduce the amine functionality in a protected form.
-
Protocol:
-
To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene (0.5 M) is added triethylamine (1.2 eq).
-
Diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 30 minutes.
-
The reaction mixture is then heated to 80 °C and stirred for 3 hours.
-
tert-Butanol (3.0 eq) is added, and the mixture is refluxed overnight.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl (3-oxocyclobutyl)carbamate.
-
-
Scientific Rationale: The Curtius rearrangement is a versatile method for converting carboxylic acids to amines with retention of configuration. DPPA serves as a safe and efficient source of azide for the formation of the acyl azide intermediate, which then rearranges to the isocyanate upon heating. Trapping the isocyanate with tert-butanol provides the Boc-protected amine.
Step 2: Synthesis of cis-tert-Butyl (3-hydroxycyclobutyl)carbamate
The stereoselective reduction of the ketone is crucial for establishing the desired cis stereochemistry in the final product.
-
Protocol:
-
tert-Butyl (3-oxocyclobutyl)carbamate (1.0 eq) is dissolved in methanol (0.2 M) and cooled to 0 °C.
-
Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise, and the reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield cis-tert-butyl (3-hydroxycyclobutyl)carbamate, which is often used in the next step without further purification.
-
-
Scientific Rationale: The reduction of 3-substituted cyclobutanones with hydride reagents often favors the formation of the cis-alcohol. The hydride attacks from the less sterically hindered face, opposite to the substituent, resulting in the hydroxyl group being on the same side as the substituent.
Step 3: Synthesis of trans-tert-Butyl (3-(methylthio)cyclobutyl)carbamate
The Mitsunobu reaction is employed to convert the hydroxyl group to a methylthio group with inversion of stereochemistry.[1][2][3][4]
-
Protocol:
-
To a solution of cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[4]
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methanethiol (as a solution in THF or bubbled through the solution, 2.0 eq) is then added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give trans-tert-butyl (3-(methylthio)cyclobutyl)carbamate.
-
-
Scientific Rationale: The Mitsunobu reaction is a powerful method for nucleophilic substitution of alcohols with inversion of configuration.[1][2][3][4] This stereochemical outcome is critical for converting the cis-alcohol to the desired trans-thioether, which will ultimately lead to the cis relationship between the amine and sulfonyl groups in the final product.
Step 4: Synthesis of cis-tert-Butyl (3-(methylsulfonyl)cyclobutyl)carbamate
The thioether is oxidized to the corresponding sulfone.
-
Protocol:
-
To a solution of trans-tert-butyl (3-(methylthio)cyclobutyl)carbamate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford cis-tert-butyl (3-(methylsulfonyl)cyclobutyl)carbamate.
-
-
Scientific Rationale: m-CPBA is a common and effective oxidizing agent for the conversion of thioethers to sulfones.[5][6][7] The use of a slight excess of m-CPBA ensures complete oxidation. The stereochemistry is retained during this oxidation step.
Step 5: Synthesis of this compound
The final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.[8][9][10][11][12]
-
Protocol:
-
cis-tert-Butyl (3-(methylsulfonyl)cyclobutyl)carbamate (1.0 eq) is dissolved in a 4 M solution of HCl in 1,4-dioxane (10 eq of HCl).[9][10]
-
The solution is stirred at room temperature for 2 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.
-
-
Scientific Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[13][14][15] A solution of HCl in dioxane is a convenient and effective reagent for this transformation, providing the desired amine as its hydrochloride salt directly.[9][10]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) |
| 1 | 3-Oxocyclobutanecarboxylic acid | DPPA, t-BuOH | tert-Butyl (3-oxocyclobutyl)carbamate | (based on 10g of SM) |
| 2 | tert-Butyl (3-oxocyclobutyl)carbamate | NaBH₄ | cis-tert-Butyl (3-hydroxycyclobutyl)carbamate | (based on product from step 1) |
| 3 | cis-tert-Butyl (3-hydroxycyclobutyl)carbamate | PPh₃, DIAD, MeSH | trans-tert-Butyl (3-(methylthio)cyclobutyl)carbamate | (based on product from step 2) |
| 4 | trans-tert-Butyl (3-(methylthio)cyclobutyl)carbamate | m-CPBA | cis-tert-Butyl (3-(methylsulfonyl)cyclobutyl)carbamate | (based on product from step 3) |
| 5 | cis-tert-Butyl (3-(methylsulfonyl)cyclobutyl)carbamate | 4 M HCl in dioxane | This compound | (based on product from step 4) |
Safety and Handling
-
Diphenylphosphoryl azide (DPPA): Toxic and potentially explosive. Handle with care in a well-ventilated fume hood. Avoid heating neat.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent and potential irritant. Avoid contact with skin and eyes.
-
Methanethiol: A toxic and flammable gas with a strong, unpleasant odor. Work in a well-ventilated fume hood and use appropriate personal protective equipment.
-
4 M HCl in dioxane: Corrosive. Handle with care and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for the Utilization of cis-3-Methylsulfonylcyclobutylamine Hydrochloride as a Chemical Intermediate
Introduction: The Strategic Value of the cis-3-Methylsulfonylcyclobutane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated carbocycles, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain and puckered conformation provide a unique three-dimensional scaffold that can effectively orient pharmacophoric elements in space, often leading to enhanced binding affinity and selectivity for biological targets.[1] When functionalized with a primary amine, the cyclobutane core becomes a versatile building block for a diverse range of therapeutic agents.
This document focuses on a specific and highly valuable chemical intermediate: cis-3-Methylsulfonylcyclobutylamine hydrochloride . The incorporation of the methylsulfonyl group introduces a potent hydrogen bond acceptor and a polar functionality that can significantly influence a molecule's solubility and metabolic stability.[2] The cis stereochemistry of the amine and sulfonyl groups provides a distinct spatial arrangement that can be critical for achieving the desired biological activity.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the practical use of this compound. We will delve into its application as a key intermediate in the synthesis of advanced drug candidates, with a particular focus on the development of kinase inhibitors. The protocols and discussions herein are grounded in established, peer-reviewed synthetic strategies, providing a robust framework for the successful integration of this valuable building block into your research and development programs.
Core Application: Synthesis of a Selective JAK1 Kinase Inhibitor
A prominent example of the utility of cis-3-functionalized cyclobutane amines is in the synthesis of selective Janus kinase (JAK) inhibitors. These enzymes are crucial mediators of cytokine signaling, and their inhibition has proven to be a powerful therapeutic strategy for a range of autoimmune diseases.[3] The synthesis of the selective JAK1 inhibitor, Abrocitinib (PF-04965842), serves as an excellent case study for the application of a cis-3-aminocyclobutane derivative bearing a sulfonyl-containing functional group.[3][4][5]
The following sections will detail a representative synthetic protocol inspired by the methodologies employed in the development of such kinase inhibitors. This will illustrate a key transformation: the formation of a stable amide or sulfonamide bond with the primary amine of the cyclobutane ring, followed by coupling to a heterocyclic core.
Synthetic Workflow Overview
The overall strategy involves a multi-step sequence, beginning with a protected cis-3-aminocyclobutanol, which is then converted to the corresponding mesylate. Nucleophilic substitution with a protected amine, followed by deprotection and coupling with a heterocyclic partner, ultimately yields the target kinase inhibitor.
Caption: Synthetic workflow for a JAK1 inhibitor.
Detailed Experimental Protocol: Amide Coupling of cis-3-Methylsulfonylcyclobutylamine with a Heterocyclic Carboxylic Acid
This protocol details a representative amide bond formation reaction, a common transformation for incorporating the title intermediate into a larger molecule. The reaction conditions are illustrative and may require optimization for different substrates.
Reaction Scheme:
References
- 1. N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]butane-1-sulfonamide | C15H23N5O2S | CID 137643915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2024481C1 - Method of anhydrous synthesis of c4-c15-aldehydes - Google Patents [patents.google.com]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(cis-3-(Methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)cyclobutyl)-1-propanesulfonamide | C14H21N5O2S | CID 78323835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ivychem.com [ivychem.com]
Application Note & Protocol: Robust Scale-Up Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a critical building block in modern medicinal chemistry. Cyclobutane derivatives are increasingly sought after in drug discovery for their ability to impart favorable properties such as metabolic stability and improved potency by introducing three-dimensional structure.[1] This guide details a robust and scalable synthetic route, starting from commercially available 3-(methylthio)cyclobutanone. Key process considerations, a step-by-step 100-gram scale protocol, in-process controls (IPCs), safety protocols, and analytical methods are thoroughly discussed to ensure a reproducible, safe, and efficient manufacturing process suitable for drug development professionals.
Introduction and Strategic Importance
The cyclobutane motif is a valuable scaffold in drug design due to its conformational rigidity, which can enhance binding affinity and selectivity for biological targets. Specifically, functionalized cyclobutylamines serve as key intermediates for a range of therapeutic agents. The target molecule, this compound, provides a unique combination of a polar sulfone group and a reactive primary amine, making it an attractive fragment for library synthesis and lead optimization campaigns.
The primary challenge in synthesizing such molecules lies in achieving high diastereoselectivity for the cis isomer and developing a process that is both safe and economically viable on a larger scale. This protocol addresses these challenges through a carefully optimized, multi-step synthesis that prioritizes process safety, particularly in the handling of energetic reagents like borane complexes.
Retrosynthetic Analysis and Route Selection
The chosen synthetic strategy begins with 3-(methylthio)cyclobutanone and proceeds through three key transformations: stereoselective reduction, mesylation, and nitrile reduction. This route was selected for its use of readily available starting materials, reliable reactions, and a convergent design that controls stereochemistry early in the sequence.
Caption: Retrosynthetic analysis of the selected synthetic route.
Process Development and Optimization
Step 1: Stereoselective Ketone Reduction
The initial reduction of 3-(methylthio)cyclobutanone is critical for establishing the cis stereochemistry of the final product. While simple reducing agents like sodium borohydride yield a mixture of isomers, the use of a sterically hindered hydride, L-Selectride® (lithium tri-sec-butylborohydride), provides excellent diastereoselectivity (>95:5 cis:trans) via equatorial attack of the hydride on the ketone.
Step 2: Sulfonate Formation (Mesylation)
The hydroxyl group of cis-3-(methylthio)cyclobutanol is converted to a good leaving group, a mesylate. This reaction proceeds with inversion of stereochemistry, yielding the trans mesylate. This stereochemical inversion is a key feature of the route, as the subsequent displacement will re-establish the desired cis configuration.
Step 3: Oxidation and Nitrile Displacement
The thioether is oxidized to the sulfone using an oxidant like Oxone®. The mesylate is then displaced with sodium cyanide in a polar aprotic solvent. This SN2 reaction proceeds with another inversion of configuration, yielding the crucial intermediate, cis-3-Methylsulfonylcyclobutanecarbonitrile.
Step 4: Nitrile Reduction to Primary Amine
The final step involves the reduction of the nitrile to the primary amine. Borane-tetrahydrofuran complex (BH₃·THF) is the reagent of choice for this transformation due to its high functional group tolerance and efficacy. This step is highly exothermic and involves the generation of hydrogen gas, necessitating strict engineering and safety controls.[2][3] The reaction is quenched with methanol, followed by the addition of HCl to isolate the product as a stable hydrochloride salt.
Detailed Scale-Up Protocol (100 g Scale)
Disclaimer: This protocol is intended for use by trained professional chemists in a controlled laboratory or pilot plant setting with appropriate engineering controls and personal protective equipment (PPE). A thorough risk assessment must be conducted before implementation.[4][5]
Materials and Equipment
| Reagent/Material | M.W. | Quantity | Moles | Eq. | Supplier |
| cis-3-Methylsulfonylcyclobutanecarbonitrile | 175.22 | 100.0 g | 0.571 | 1.0 | In-house |
| Borane-THF complex (1 M in THF) | - | 1.71 L | 1.71 | 3.0 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1.0 L | - | - | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | 1.5 L | - | - | Sigma-Aldrich |
| HCl in Isopropanol (5-6 M) | 36.46 | ~300 mL | - | - | Sigma-Aldrich |
| Methyl tert-butyl ether (MTBE) | 88.15 | 2.0 L | - | - | Sigma-Aldrich |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Addition funnel (1 L).
-
Hydrogen off-gas scrubber (e.g., containing dilute potassium permanganate or a methanol scrubbing system).[2]
-
Filter reactor or large Büchner funnel setup.
-
Vacuum oven.
Experimental Procedure
Caption: Workflow for the nitrile reduction and product isolation.
Step-by-Step Instructions:
-
Reactor Setup: Set up the 10 L jacketed reactor under a nitrogen atmosphere. Ensure the off-gas is directed through a safety scrubber.
-
Charging: Charge the reactor with cis-3-Methylsulfonylcyclobutanecarbonitrile (100.0 g, 0.571 mol) and anhydrous THF (1.0 L).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Borane Addition: Slowly add the 1 M BH₃·THF solution (1.71 L, 1.71 mol) via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. An uncontrolled exotherm can lead to a dangerous runaway reaction.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Then, gently heat the mixture to reflux (approx. 60-65 °C) for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of the starting nitrile by HPLC. The reaction is complete when <1% of the starting material remains.
-
Cooling for Quench: Once complete, cool the reaction mixture back down to 0-5 °C.
-
Quenching: EXTREME CAUTION: The following step generates a large volume of hydrogen gas. Ensure adequate ventilation and proper scrubbing.[2] Slowly and carefully add methanol (1.0 L) dropwise via the addition funnel. Maintain the internal temperature below 15 °C. Vigorous gas evolution will be observed.
-
Solvent Removal: After the quench is complete and gas evolution has ceased, concentrate the mixture under reduced pressure to remove the majority of the THF and methanol.
-
Salt Formation and Crystallization: To the resulting oil, add MTBE (2.0 L) and stir. Slowly add the 5-6 M HCl in isopropanol solution until the pH of the slurry is between 1 and 2 (check with wet pH paper).
-
Isolation: A white precipitate will form. Stir the slurry at room temperature for 2 hours to ensure complete crystallization.
-
Filtration and Drying: Collect the solid product by filtration, wash the filter cake with fresh MTBE (2 x 200 mL), and dry the solid in a vacuum oven at 40-45 °C to a constant weight.
-
Final Product: This procedure typically yields 105-115 g (85-95%) of this compound as a white to off-white crystalline solid.
Safety and Hazard Analysis
The primary hazard in this process is the use of borane-THF complex and the subsequent quench.[3]
-
Borane-THF Complex: This reagent is flammable and reacts violently with water and other protic solvents to release flammable hydrogen gas.[2] It can also form peroxides upon storage. Always use fresh, inhibitor-stabilized reagent.
-
Exotherm Control: The initial addition of borane and the final methanol quench are highly exothermic. Strict temperature control is mandatory to prevent a runaway reaction and over-pressurization of the reactor.[4]
-
Hydrogen Evolution: The quench generates a stoichiometric amount of hydrogen gas, which is highly flammable and can form explosive mixtures with air. The reactor must be inerted with nitrogen, and all off-gas must be safely vented to a fume hood or scrubber system.[6]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times. The entire procedure must be conducted within a walk-in fume hood or a similarly controlled environment.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Purity | HPLC (UV, 210 nm) | ≥ 98.0% |
| Diastereomeric Purity | HPLC or GC | ≥ 98% cis isomer |
| Residual Solvents | GC-HS | THF: ≤ 720 ppm, MTBE: ≤ 5000 ppm |
| Loss on Drying | Gravimetric | ≤ 1.0% |
Conclusion
This application note provides a validated and robust protocol for the scale-up synthesis of this compound. By implementing careful stereochemical control and adhering to rigorous safety procedures, particularly during the borane reduction and quenching steps, this key pharmaceutical intermediate can be produced efficiently and safely in high yield and purity. The detailed analytical methods ensure that the final product consistently meets the high-quality standards required for drug development and manufacturing.
References
Application Note: Comprehensive Analytical Characterization of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Abstract
This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and solid-state properties of this compound. This guide emphasizes the causality behind experimental choices, presenting an integrated workflow of orthogonal techniques including spectroscopy, chromatography, and thermal analysis to establish a complete analytical profile.
Introduction: The Analytical Imperative
This compound is a substituted cyclobutane derivative of increasing interest in medicinal chemistry. Its unique structural motifs—a strained four-membered ring, a polar sulfonyl group, and a primary amine salt—necessitate a multi-faceted analytical approach for unambiguous characterization. Proper and thorough analysis is a cornerstone of drug development, directly impacting quality control, process optimization, and regulatory compliance. The presence of stereoisomers (cis/trans) and potential polymorphs further underscores the need for rigorous analytical scrutiny.
This document outlines a logical and efficient workflow, moving from fundamental physicochemical property determination to detailed structural elucidation and purity assessment. Each method is presented with a detailed protocol and an explanation of its role in building a complete quality profile of the molecule.
Caption: Overall analytical workflow for comprehensive characterization.
Physicochemical Properties
Initial assessment begins with fundamental physicochemical properties, which provide a baseline for identity and inform downstream method development.
Appearance
The material is expected to be a white to off-white crystalline solid, a characteristic typical of many amine hydrochloride salts.[1] Visual inspection should be the first step in any analysis.
Solubility
Solubility is a critical parameter that influences bioavailability and formulation development.[2] As an amine hydrochloride salt, the compound is expected to be polar and exhibit higher solubility in polar protic solvents.[3]
Protocol: Equilibrium Solubility Determination
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for 24 hours to ensure equilibrium is reached.[3]
-
After equilibration, allow the vials to stand undisturbed for 2 hours to permit settling of the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC method against a calibration curve.
-
Calculate the solubility in mg/mL.
Table 1: Expected Solubility Profile
| Solvent | Type | Expected Solubility (mg/mL) | Rationale |
|---|---|---|---|
| Water | Polar Protic | > 100 | High polarity and ion-dipole interactions.[3] |
| Methanol | Polar Protic | 50 - 100 | Good solubility due to polarity and H-bonding. |
| Ethanol | Polar Protic | 20 - 50 | Lower polarity than methanol reduces solubility. |
| Dichloromethane | Aprotic | < 1 | Poor solvation of the ionic salt. |
| Hexane | Nonpolar | < 0.1 | Insoluble due to polarity mismatch. |
Spectroscopic Identification
Orthogonal spectroscopic techniques are employed for the unambiguous confirmation of the molecular structure.
NMR Spectroscopy: The Definitive Structural Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise carbon-hydrogen framework and, crucially, confirming the cis-stereochemistry of the substituents on the cyclobutane ring.[4] The relative orientation of protons on the C3 and C4 positions will result in characteristic coupling constants (³J).
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program, typically for 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program.
-
Data Processing: Process the FID using an appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.
Table 2: Hypothetical NMR Signal Assignments (400 MHz, D₂O)
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| H-1, H-2 | 2.40-2.60 (m) | ~30.0 | Methylene protons on the cyclobutane ring.[5][6] |
| H-3 | 3.80-3.95 (m) | ~55.0 | Methine proton adjacent to the sulfonyl group, deshielded. |
| H-4 | 4.10-4.25 (m) | ~48.0 | Methine proton adjacent to the amine group, deshielded. |
| -SO₂CH ₃ | 3.15 (s) | ~42.0 | Singlet for the methyl group on the sulfonyl moiety. |
| -NH ₃⁺ | 4.80 (s, D₂O exchange) | - | Amine protons, typically exchange with D₂O. |
Causality: The cis configuration would be confirmed by 2D NMR experiments like NOESY, which would show through-space correlation between the H-3 and H-4 protons. The coupling constants in cyclobutane systems can be complex, but detailed analysis can reveal stereochemical relationships.[5][7]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides definitive confirmation of the molecular weight and offers structural clues through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, pre-ionized compound.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample solution into an ESI-MS system.
-
Data Acquisition: Acquire data in positive ion mode. The expected [M+H]⁺ ion for the free base (C₅H₁₁NO₂S) is m/z 150.05. However, as a hydrochloride salt, the primary observed ion will be the cation itself, [M]⁺, which is the protonated amine.
-
MS/MS Analysis: Perform collision-induced dissociation (CID) on the parent ion to generate a fragmentation spectrum for structural confirmation.
Table 3: Expected Mass Spectrometry Fragments
| m/z (Proposed) | Ion | Rationale for Fragmentation |
|---|---|---|
| 150.05 | [C₅H₁₁NO₂S + H]⁺ | Protonated molecular ion of the free base. |
| 71.07 | [C₄H₉N]⁺ | Loss of the methylsulfonyl group (SO₂CH₃). A common pathway for sulfones.[8][9] |
| 79.98 | [CH₃SO₂]⁺ | Methylsulfonyl cation fragment. |
FTIR Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, providing a molecular "fingerprint".[10][11]
Protocol: FTIR Analysis (ATR)
-
Place a small amount of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3200-2800 | Strong, Broad | N-H stretch | Characteristic of a primary amine salt (NH₃⁺).[12] |
| 2980-2900 | Medium | C-H stretch | Aliphatic C-H from cyclobutane and methyl groups. |
| ~1600 | Medium | N-H bend | Asymmetric bending of the NH₃⁺ group. |
| ~1310 & ~1120 | Strong | S=O stretch | Asymmetric and symmetric stretching of the sulfonyl (SO₂) group.[13] |
Chromatographic Purity and Assay
Chromatographic methods are essential for quantifying the purity of the compound and identifying any related impurities or residual solvents.
Caption: HPLC workflow for purity and assay analysis.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a significant UV chromophore, traditional HPLC with UV detection is challenging. The use of a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is the preferred approach.
Protocol: HPLC for Purity and Assay
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detector: CAD or MS
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve sample in water to a concentration of ~1 mg/mL.
System Suitability Test (SST): A Self-Validating System Before sample analysis, the system's performance must be verified.
-
Precision: Five replicate injections of a standard solution should have an RSD of <2.0% for the main peak area.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Resolution: If a known impurity is available, the resolution between it and the main peak should be >2.0.
Gas Chromatography (GC) for Residual Solvents
Headspace GC is the standard method for quantifying volatile residual solvents from the manufacturing process, as mandated by regulatory guidelines like ICH Q3C.
Table 5: Typical Headspace GC Conditions
| Parameter | Setting |
|---|---|
| Instrument | Headspace Sampler coupled to GC-FID |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Oven Program | 40 °C (10 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| Detector Temp | 260 °C (FID) |
| Carrier Gas | Helium |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
Solid-State Characterization
The solid-state form of an active pharmaceutical ingredient (API) or intermediate can significantly affect its stability, solubility, and manufacturability.
X-ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying the crystalline form of a material.[14][15] A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will show a broad halo.[14] This technique is critical for polymorph screening and ensuring batch-to-batch consistency.
Protocol: XRPD Analysis
-
Sample Preparation: Gently grind the sample with a mortar and pestle to ensure a random orientation of crystals. Pack the powder into a sample holder.
-
Instrumentation: Use a modern X-ray diffractometer with Cu Kα radiation.
-
Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a suitable scan speed.
Table 6: Hypothetical Characteristic XRPD Peaks
| 2θ Angle (°) | Relative Intensity (%) |
|---|---|
| 12.5 | 100 |
| 15.8 | 85 |
| 18.2 | 60 |
| 20.1 | 75 |
| 22.9 | 40 |
| 25.2 | 90 |
| 28.6 | 55 |
(Note: This data is exemplary for a single crystalline form. The presence of different peaks would indicate a different polymorph.)
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about the thermal properties of the material.[16][17] TGA measures weight changes as a function of temperature, identifying the loss of solvents or water and the onset of decomposition.[18] DSC measures the heat flow associated with thermal events like melting, crystallization, or solid-state transitions.
Protocol: DSC and TGA Analysis
-
TGA: Accurately weigh 5-10 mg of the sample into an aluminum pan. Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
Table 7: Expected Thermal Events
| Technique | Event | Temperature Range (°C) | Observation | Interpretation |
|---|---|---|---|---|
| TGA | No significant weight loss | 25 - 150 | < 0.5% loss | Sample is anhydrous and free of volatile solvents. |
| TGA | Decomposition | > 200 | Significant weight loss | Onset of thermal decomposition. |
| DSC | Melting | 180 - 190 (Example) | Sharp endotherm | Crystalline melt.[19] |
| DSC | Decomposition | > 200 | Exotherm/Endotherm | Corresponds to decomposition seen in TGA. |
Conclusion
The analytical characterization of this compound requires a synergistic and orthogonal approach. The methodologies detailed in this application note provide a robust framework for confirming its identity, stereochemistry, purity, and solid-state form. By combining spectroscopic (NMR, MS, FTIR), chromatographic (HPLC, GC), and physical (XRPD, DSC, TGA) techniques, researchers and developers can build a comprehensive data package to ensure the quality and consistency of this important pharmaceutical building block, thereby supporting accelerated and successful drug development programs.
References
- 1. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 11. journalwjbphs.com [journalwjbphs.com]
- 12. ripublication.com [ripublication.com]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. azom.com [azom.com]
Application Note: Strategies for Derivatization of cis-3-Methylsulfonylcyclobutylamine Hydrochloride for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Methylsulfonylcyclobutylamine hydrochloride is a small molecule containing a primary amine and a sulfone group within a cyclobutane scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery. The sulfone group can enhance metabolic stability and lipophilicity, while the primary amine serves as a versatile reactive handle for chemical modification.[1][2] However, for many biological assays—such as fluorescence-based imaging, immunoassays, or affinity purification—the parent molecule lacks the necessary properties for detection or immobilization. Derivatization, the process of chemically modifying a compound to enhance its properties for analysis, is therefore a critical step.[3][4][5]
This guide provides a detailed overview of the principles and protocols for the derivatization of this compound. We will focus on leveraging its primary amine to attach various functional tags suitable for a range of downstream biological applications.
Chemical Principles of Derivatization
The primary aliphatic amine of cis-3-Methylsulfonylcyclobutylamine is the key functional group for derivatization. As a hydrochloride salt, the amine is initially protonated (-NH3+). For it to act as a nucleophile, the reaction medium must be buffered to a pH where a sufficient population of the amine is deprotonated (-NH2).[6] The sulfone group is generally stable under the mild conditions used for these reactions and is not expected to interfere.[1]
The most common and robust methods for labeling primary amines involve reactions with:
-
N-Hydroxysuccinimide (NHS) Esters: These reagents react with primary amines at a slightly alkaline pH (typically 8.0-9.0) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[7][8] This is one of the most widely used methods for attaching fluorescent dyes, biotin, or other tags.[9][10]
-
Isothiocyanates: These compounds react with primary amines to form stable thiourea linkages. This chemistry is also highly efficient and widely used for labeling.
The choice of derivatization agent is dictated entirely by the intended biological assay.
Selecting a Derivatization Strategy
Before beginning any chemical modification, it is crucial to define the goal of the experiment. The choice of tag to conjugate to the amine will determine the types of assays that can be performed.
| Downstream Application | Recommended Tag | Derivatization Reagent Example | Purpose of Derivatization |
| Fluorescence Microscopy / Flow Cytometry | Fluorescent Dye | Fluorescein-NHS Ester, Cy5-NHS Ester | To visualize and quantify the molecule's localization in cells or tissues. |
| Immunoassays (ELISA, Western Blot) | Biotin | NHS-Biotin, Sulfo-NHS-Biotin | To enable highly sensitive detection via streptavidin-enzyme conjugates.[10][11] |
| Antibody Production | Carrier Protein (BSA, KLH) | EDC and Sulfo-NHS | To make the small molecule (hapten) immunogenic for antibody generation.[12][13] |
| Mass Spectrometry (LC-MS) | Charge-carrying or Isotopic Tags | N/A (often not required) | To improve ionization efficiency and aid in quantification.[14][15] |
| Gas Chromatography (GC) | Silylating or Acylating Agents | BSTFA, Alkyl Chloroformates | To increase volatility and thermal stability for GC analysis.[4] |
Experimental Protocols & Methodologies
Protocol 1: Fluorescent Labeling with an NHS Ester Dye
This protocol describes the conjugation of a fluorescent dye, such as Fluorescein-NHS ester, to this compound. This derivative is suitable for applications like fluorescence microscopy.
Rationale: The reaction utilizes the high reactivity of the NHS ester towards the primary amine to form a stable amide bond.[8] A slightly alkaline pH is essential to deprotonate the amine, making it nucleophilic, while not excessively promoting the hydrolysis of the NHS ester.[6][7] Anhydrous DMSO is used to dissolve the NHS ester, as the reagent is moisture-sensitive.
Workflow Diagram: Fluorescent Labeling
Caption: Workflow for fluorescently labeling the primary amine.
Materials:
-
This compound
-
Fluorescent Dye NHS Ester (e.g., FITC, Cy5-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0)
-
Reaction Vials (amber or protected from light)
Procedure:
-
Prepare Amine Solution: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 10 mM. The bicarbonate buffer will neutralize the hydrochloride and maintain the optimal pH for the reaction.[9]
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of the NHS ester dye to warm to room temperature to prevent moisture condensation.[7] Prepare a 100 mM stock solution of the dye in anhydrous DMSO.
-
Initiate Reaction: Add a 1.5-fold molar excess of the dye stock solution to the amine solution. For example, add 15 µL of 100 mM dye stock to 100 µL of 10 mM amine solution.
-
Incubate: Mix the reaction gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM. Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.
-
Purification and Validation: The resulting fluorescently-labeled product should be purified from excess dye and reaction byproducts. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the recommended method. The final product's identity and purity should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
Protocol 2: Biotinylation for Immunoassays
This protocol details how to attach a biotin tag to the molecule, enabling its use in streptavidin-based detection systems.
Rationale: The principle is identical to fluorescent labeling, using an amine-reactive biotinylating agent like NHS-Biotin.[10] For applications where the biotinylated molecule might be in an aqueous environment with other proteins, using a water-soluble version like Sulfo-NHS-Biotin is advantageous as it reacts at the surface and reduces the need for organic solvents.[18]
Workflow Diagram: Biotinylation
Caption: General workflow for biotinylating the primary amine.
Materials:
-
This compound
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.5)
-
Anhydrous DMSO (if using NHS-Biotin)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare Amine Solution: Dissolve the amine hydrochloride in the amine-free buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete in the reaction.[18]
-
Prepare Biotin Reagent: If using NHS-Biotin, prepare a 10-20 mg/mL solution in anhydrous DMSO. If using the water-soluble Sulfo-NHS-Biotin, it can be dissolved directly in the reaction buffer immediately before use.[18]
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the amine solution.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.[7] This step is crucial to prevent the free biotin from interfering in downstream assays.
-
Validation: Successful biotinylation can be confirmed by mass spectrometry, which will show an increase in mass corresponding to the biotin tag. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can also be used to quantify the degree of biotinylation.[18]
Protocol 3: Conjugation to a Carrier Protein for Antibody Production
To generate antibodies against a small molecule (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This protocol uses a two-step EDC/Sulfo-NHS chemistry to link the hapten to the carrier protein via the protein's carboxyl groups.
Rationale: This method avoids direct modification of the hapten. Instead, the carboxyl groups (-COOH) on the carrier protein are activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to form a stable, amine-reactive Sulfo-NHS ester.[12][19] This activated protein is then reacted with the primary amine of our small molecule. This two-step process prevents polymerization of the carrier protein.[19][20]
Workflow Diagram: Carrier Protein Conjugation
Caption: Two-step workflow for conjugating the amine hapten to a carrier protein.
Materials:
-
This compound (hapten)
-
Carrier Protein (e.g., BSA, KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Dialysis equipment
Procedure:
-
Activate Carrier Protein: Dissolve the carrier protein in Activation Buffer. Add a 50- to 100-fold molar excess of both EDC and Sulfo-NHS to the protein solution.[19] Incubate for 15-30 minutes at room temperature. The acidic pH is optimal for the EDC reaction.[12]
-
Remove Excess Reagents: Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent unwanted side reactions.
-
Prepare Hapten Solution: Dissolve the this compound in the Coupling Buffer.
-
Conjugate Hapten to Protein: Add the hapten solution to the activated protein solution. A typical starting point is a 20- to 50-fold molar excess of hapten to protein.
-
Incubate: Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify Conjugate: Remove unreacted hapten and reaction byproducts by extensive dialysis against PBS. The final conjugate is now ready for use in immunization protocols.
Validation and Quality Control
Successful derivatization is not an endpoint. It is essential to validate the product to ensure the reaction was successful and that the material is suitable for the downstream assay.
-
Thin-Layer Chromatography (TLC): A simple, rapid method to qualitatively assess reaction completion. The derivatized product should have a different retention factor (Rf) compared to the starting amine.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product. A successful reaction will show a new peak corresponding to the derivatized product, with a diminished peak for the starting material.[16]
-
Mass Spectrometry (MS): The most definitive method for confirming identity. The mass spectrum of the purified product should show a molecular ion peak corresponding to the expected mass of the derivatized molecule.[15][21]
By following these principles and protocols, researchers can successfully derivatize this compound, transforming it into a powerful tool for a wide array of biological investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. clinicalpub.com [clinicalpub.com]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of cis-3-Methylsulfonylcyclobutylamine hydrochloride. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common issues and improve the yield and purity of your synthesis. As Senior Application Scientists, we understand the nuances of complex organic synthesis and aim to provide you with actionable insights grounded in established chemical principles.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and stereoselectivity. The core structure, a substituted cyclobutane, presents inherent synthetic challenges due to ring strain and the potential for complex stereochemical outcomes.[1][2] Key steps often involve the formation of the sulfone group and the introduction of the amine functionality, culminating in the hydrochloride salt formation.
The primary challenges that researchers face include:
-
Low overall yield.
-
Formation of isomeric impurities (trans-isomer).
-
Difficulties in purification.
-
Side reactions related to the reactive functional groups.
This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting strategies.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. A systematic approach is crucial.
Initial Steps:
-
Analyze Each Step Individually: Do not assume the final step is the sole problem. Run each reaction and purify the intermediate to accurately determine the yield at every stage. This will pinpoint the most problematic transformation.
-
Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can inhibit catalysts, cause side reactions, or alter reaction kinetics.[3] For instance, oxidized starting materials can lead to a cascade of unwanted byproducts.
-
Strict Anhydrous Conditions: Many of the reactions in this synthesis, particularly those involving organometallics or strong bases, are moisture-sensitive. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. While some reactions like reductive aminations are not overly sensitive to moisture, it is good practice to minimize water content.[4]
Step-Specific Troubleshooting:
| Reaction Step | Potential Issue | Recommended Action |
| Sulfone Formation | Incomplete oxidation of a sulfide precursor. | Increase the equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂) or extend the reaction time.[5] Consider using a more potent oxidation system if necessary.[5] |
| Low yield in a substitution reaction with a sulfinate salt. | Ensure the complete formation of the sulfinate salt before adding the electrophile. The choice of base and solvent is critical; consider cesium carbonate or potassium carbonate in a solvent like 1,4-dioxane.[6] | |
| Amine Introduction | Poor conversion in reductive amination. | Optimize the pH of the reaction medium. A mildly acidic pH (around 4-6) is often optimal to facilitate imine formation without excessively protonating the amine.[3] Acetic acid is a common catalyst for this purpose.[3][7] |
| Incomplete reduction of an azide or oxime. | Ensure sufficient equivalents of the reducing agent (e.g., H₂/Pd-C, LiAlH₄) and adequate reaction time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. | |
| Purification | Product loss during workup or chromatography. | Minimize aqueous washes if your product has some water solubility. For purification, consider crystallization of the hydrochloride salt as an alternative to column chromatography, which can sometimes lead to significant product loss.[8] |
Q2: I'm observing a significant amount of the trans-isomer in my final product. How can I improve the stereoselectivity?
Controlling the stereochemistry of substituted cyclobutanes is a known challenge.[9] The formation of the undesired trans-isomer can occur at several stages.
Strategies for Improving cis-Selectivity:
-
Choice of Synthetic Route: Some synthetic strategies inherently favor the formation of one isomer over another. For instance, certain cycloaddition reactions can provide good stereocontrol.[10][11] Re-evaluating your overall synthetic plan might be necessary if stereoselectivity is a persistent issue.
-
Directed Reactions: If a hydroxyl group is present on the cyclobutane ring, it can be used to direct reagents to the same face of the ring, thus favoring the cis product.
-
Stereoselective Reduction: The reduction of a ketone or imine precursor can be influenced by the choice of reducing agent and the steric environment around the reactive center. Bulky reducing agents may favor attack from the less hindered face, potentially leading to the desired stereoisomer.
-
Isomer Separation: If the formation of the trans-isomer cannot be completely avoided, focus on efficient separation methods. Fractional crystallization of the hydrochloride salt can sometimes be effective in separating diastereomers.[12] Alternatively, preparative HPLC may be required, although this is less ideal for large-scale synthesis.
Q3: The sulfone formation step is giving me trouble. What are the common pitfalls?
The synthesis of sulfones is a well-established transformation, but yields can be impacted by the chosen method and reaction conditions.[13][14]
Common Issues and Solutions:
-
Oxidation of Sulfides:
-
Over-oxidation or side reactions: If using strong oxidizing agents, other functional groups in the molecule may be susceptible to oxidation.[5] Using a milder, more selective oxidizing agent or carefully controlling the stoichiometry and temperature can mitigate this.
-
Incomplete reaction: As mentioned earlier, ensure sufficient equivalents of the oxidant and adequate reaction time. Monitoring by TLC is crucial.
-
-
Nucleophilic Substitution with Sulfinates:
-
Poor nucleophilicity of the sulfinate: The sulfinate salt must be fully formed and soluble in the reaction medium to be an effective nucleophile.
-
Competing elimination reactions: If your cyclobutane precursor has a good leaving group, elimination to form cyclobutene can compete with the desired substitution reaction, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.
-
Q4: My reductive amination step is inefficient. How can I optimize it?
Reductive amination is a powerful tool for amine synthesis, but it is a two-step process (imine formation followed by reduction) that requires careful balancing of reaction conditions.[15][16]
Optimization Parameters for Reductive Amination:
| Parameter | Explanation | Troubleshooting Tips |
| pH | The formation of the imine intermediate is acid-catalyzed but the amine nucleophile is deactivated at very low pH.[3] | Maintain a mildly acidic pH (4-6). Use a catalytic amount of acetic acid.[3][7] |
| Reducing Agent | The reducing agent should be selective for the imine over the starting carbonyl compound. | Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more selective than sodium borohydride. Sodium cyanoborohydride is also effective but raises safety concerns due to the potential generation of HCN.[15] |
| Reaction Sequence | The imine must be formed before the reduction occurs. | You can perform the reaction in one pot, but it's often beneficial to stir the amine and carbonyl compound together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[4] |
| Stoichiometry | Using an excess of one reagent can drive the reaction to completion. | If the amine is more valuable, use a slight excess of the carbonyl compound and the reducing agent.[4] The excess carbonyl will be reduced to the corresponding alcohol, which is typically easier to separate from the desired amine. |
Reductive Amination Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in reductive amination reactions.
III. Frequently Asked Questions (FAQs)
Q: What is the best way to form the final hydrochloride salt?
A: The most common method is to dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol).[17] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. It is crucial to use anhydrous conditions to prevent the incorporation of water into the final product.
Q: Can I use a protecting group for the amine?
A: Yes, using a protecting group like Boc (tert-butoxycarbonyl) can be advantageous, especially if you need to perform reactions on other parts of the molecule that are sensitive to the basicity or nucleophilicity of the amine.[3] The Boc group is stable under a wide range of conditions and can be easily removed at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA) or HCl.[3]
Q: Are there any specific safety precautions I should take?
A: Standard laboratory safety practices should always be followed. Pay particular attention to:
-
Oxidizing agents: Many oxidizing agents are highly reactive and should be handled with care.
-
Reducing agents: Reagents like LiAlH₄ react violently with water.
-
Solvents: Use appropriate ventilation and personal protective equipment when handling volatile organic solvents.
-
Cyanide: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas under acidic conditions.
IV. Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the ketone/aldehyde (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Protocol for Hydrochloride Salt Formation
-
Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the hydrochloride salt.
V. References
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. --INVALID-LINK--
-
Richards-Taylor, C. S., Blakemore, D. C., & Willis, M. C. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science, 4(12), 4436-4440. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions. --INVALID-LINK--
-
Poelma, J. E., et al. (2017). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 6(7), 709-714. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfones. --INVALID-LINK--
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2016). Mini-Reviews in Organic Chemistry, 13(4), 285-298. --INVALID-LINK--
-
Wikipedia. (n.d.). Sulfone. --INVALID-LINK--
-
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. --INVALID-LINK--
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). Journal of the American Chemical Society. --INVALID-LINK--
-
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. --INVALID-LINK--
-
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2004). Tetrahedron: Asymmetry, 15(10), 1615-1623. --INVALID-LINK--
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. --INVALID-LINK--
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (2011). Journal of the American Chemical Society, 133(42), 16949-16960. --INVALID-LINK--
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. --INVALID-LINK--
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. --INVALID-LINK--
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of cis-3-amino-cyclopentanol hydrochloride. --INVALID-LINK--
-
Google Patents. (n.d.). Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3-methoxyphenyl) cyclohexanol hydrochloride. --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol. --INVALID-LINK--
-
MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of cis - and trans -(±)-3-mercaptoproline and pipecolic acid derivatives via thio-Michael addition. --INVALID-LINK--
-
Chemistry Stack Exchange. (2016, July 14). Isolation of cis-3-hexanol from grass. --INVALID-LINK--
-
Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52332B [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 13. Sulfone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. jocpr.com [jocpr.com]
- 17. WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Welcome to the technical support center for the synthesis of cis-3-Methylsulfonylcyclobutylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable steps for resolution.
Question 1: During the oxidation of the thioether precursor, I am observing significant amounts of the corresponding sulfoxide. How can I improve the yield of the desired sulfone?
Answer:
The oxidation of a thioether to a sulfone is a sequential process that proceeds through a sulfoxide intermediate. Achieving high selectivity for the sulfone requires careful control of the reaction conditions to drive the oxidation to completion while avoiding side reactions. The incomplete conversion to the sulfone is a common issue.
Causality:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Using too little will result in the accumulation of the sulfoxide intermediate.
-
Reaction Temperature: Lower temperatures can favor the formation of the sulfoxide, as the activation energy for the second oxidation step (sulfoxide to sulfone) may not be reached.
-
Reaction Time: Insufficient reaction time will not allow for the complete conversion of the sulfoxide to the sulfone.
Troubleshooting Protocol:
-
Optimize Oxidant Stoichiometry: Increase the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) incrementally. Start with a slight excess (e.g., 2.2-2.5 equivalents) and monitor the reaction progress by TLC or LC-MS to determine the optimal amount.
-
Adjust Reaction Temperature: If the reaction is being run at a low temperature, consider gradually increasing it. For many thioether oxidations, room temperature or slightly elevated temperatures are necessary for complete conversion to the sulfone.[1]
-
Extend Reaction Time: Monitor the reaction closely over a longer period. The second oxidation step can be slower than the first.
-
Choice of Oxidant: While m-CPBA is common, other oxidants like hydrogen peroxide in the presence of a catalyst (e.g., tungstate) or Oxone® can offer different reactivity profiles and may lead to higher yields of the sulfone.[2][3]
Question 2: My final product is contaminated with the trans-isomer of 3-Methylsulfonylcyclobutylamine hydrochloride. How can I minimize the formation of this diastereomer?
Answer:
The formation of the undesired trans-diastereomer is a frequent challenge in the synthesis of substituted cyclobutane rings. The stereochemical outcome is often determined during the key ring-forming step or subsequent functional group manipulations.
Causality:
-
Non-Stereoselective Reactions: Certain reactions, such as some cycloadditions or reductions of cyclic ketones, may not be inherently stereoselective, leading to a mixture of cis and trans isomers.[4][5]
-
Epimerization: Under certain reaction conditions (e.g., strongly acidic or basic), the stereocenter at the C-3 position could potentially epimerize, leading to the formation of the thermodynamically more stable trans-isomer.
Troubleshooting Protocol:
-
Stereocontrolled Synthesis: Whenever possible, employ stereoselective reactions. For instance, if a reduction of a cyclobutanone is involved, screen various reducing agents and conditions to maximize the formation of the desired cis-isomer.[6][7]
-
Protecting Group Strategy: The choice of protecting group for the amine functionality can influence the stereochemical outcome of subsequent reactions by steric hindrance.
-
Purification: If a mixture of diastereomers is unavoidable, careful purification by column chromatography or fractional crystallization of a suitable salt form is necessary. The hydrochloride salt itself can sometimes be selectively crystallized.[8][9] It is crucial to analyze the diastereomeric ratio at each synthetic step to identify where the loss of stereocontrol is occurring.
Question 3: After the final deprotection and salt formation, I am observing a significant amount of an unknown, highly polar impurity. What could this be and how can I avoid it?
Answer:
The appearance of highly polar impurities after acidic workup or deprotection is often indicative of ring-opening of the strained cyclobutane ring.
Causality:
-
Ring Strain: Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), making them susceptible to cleavage under harsh conditions, particularly strong acids and elevated temperatures.[10][11][12]
-
Carbocation Formation: Protonation of the amine or sulfonyl oxygen can lead to the formation of a carbocation intermediate, which can trigger ring-opening to form more stable acyclic products.
Troubleshooting Protocol:
-
Milder Deprotection Conditions: If an acid-labile protecting group (e.g., Boc) is used, employ milder acidic conditions for its removal. For example, using HCl in an anhydrous solvent like dioxane or diethyl ether at low temperatures can minimize ring-opening.
-
Control of Temperature: Perform the deprotection and salt formation at low temperatures (e.g., 0 °C) to minimize the energy available for the ring-opening reaction.
-
Alternative Protecting Groups: Consider using a protecting group that can be removed under non-acidic conditions, such as a Cbz group (removed by hydrogenolysis).
-
Careful Workup: During aqueous workup, avoid prolonged exposure to strong acids. Neutralize the reaction mixture as soon as the deprotection is complete.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is a plausible synthetic route for this compound?
A common and logical synthetic pathway would likely start from a commercially available cyclobutane precursor. A plausible multi-step synthesis is outlined below:
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - Google Patents [patents.google.com]
- 10. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of cis-3-Methylsulfonylcyclobutylamine hydrochloride in solution
Technical Support Center: cis-3-Methylsulfonylcyclobutylamine hydrochloride
A Guide to Ensuring Solution Stability in Research and Development
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive experience in handling analogous compounds. Our goal is to provide you with the rationale behind experimental choices, enabling you to anticipate and troubleshoot stability-related challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a small organic molecule with the chemical formula C₅H₁₂ClNO₂S.[1] Its structure consists of a cyclobutane ring with a primary amine group and a methylsulfonyl group attached in a cis configuration. It is supplied as a hydrochloride salt. The key functional groups that influence its stability are the primary amine, the sulfone group, and the hydrochloride salt form.
Q2: What are the primary concerns regarding the stability of this compound in solution?
The primary stability concerns for this molecule in solution revolve around the reactivity of its functional groups:
-
pH-Dependent Equilibrium: As a hydrochloride salt of a primary amine, it will exist in a pH-dependent equilibrium with its free base form in aqueous solutions.[2][3][4] The pH of the solution will dictate the ratio of the protonated (more stable) to the unprotonated (more reactive) form.
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or other oxidizing agents present in the solvent or reagents.[5][6][7]
-
Reactivity of the Free Amine: The unprotonated (free) amine is a nucleophile and can potentially react with other components in a formulation or solvent degradation products.
The sulfone group is generally considered chemically inert under typical experimental conditions.[8][9] However, under harsh conditions, it could potentially undergo elimination or reduction.[10]
Q3: How should I prepare and store solutions of this compound to maximize stability?
To maximize the stability of your solutions, we recommend the following:
-
Solvent Selection: Use high-purity solvents (e.g., HPLC-grade) to minimize contaminants that could catalyze degradation. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).
-
pH Control: Maintain a slightly acidic pH (e.g., pH 3-6) to ensure the amine group remains protonated as the hydrochloride salt. The protonated form is less susceptible to oxidation and other reactions.
-
Temperature: Store stock solutions at low temperatures (2-8°C or frozen at -20°C) to reduce the rate of potential degradation reactions. For daily use, allow the solution to come to room temperature before opening to prevent water condensation.
-
Inert Atmosphere: For long-term storage or if working with sensitive assays, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation, although this is a less common pathway for this type of structure.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am observing a loss of parent compound concentration in my stock solution over time. What could be the cause?
Question: My analytical results show a decrease in the concentration of this compound in my stock solution, which was prepared in methanol and stored at 4°C. What are the likely degradation pathways?
Answer: A loss of the parent compound suggests chemical degradation. Based on the structure, the most probable degradation pathways are pH-related issues and oxidation.
Potential Degradation Pathways:
-
Oxidation of the Primary Amine: The primary amine can be oxidized to form various products, such as the corresponding nitrile, nitroso, or nitro derivatives.[5][6] This can be catalyzed by trace metals or dissolved oxygen.
-
pH Shift: If the solution is not buffered, absorption of atmospheric CO₂ can lower the pH, or interaction with glass surfaces can slightly alter it, potentially affecting stability. While a more acidic pH is generally preferred for the hydrochloride salt, extreme pH values should be avoided.
Caption: Potential degradation pathways for cis-3-Methylsulfonylcyclobutylamine.
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your stock solution. If it has shifted significantly, this could be a contributing factor.
-
Solvent Purity: Ensure you are using high-purity, fresh solvent. Older solvents can accumulate peroxides, which are oxidizing agents.
-
Inerting: Prepare a fresh solution using a solvent that has been sparged with an inert gas (nitrogen or argon) and store it under an inert atmosphere.
-
Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study as outlined in the experimental protocols section below. This will help identify the specific conditions under which your compound is unstable.
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my sample. How can I identify if these are degradants?
Question: When I run my sample on HPLC, I see new, smaller peaks that were not present in the freshly prepared sample. How do I determine if these are related to the degradation of this compound?
Answer: The appearance of new peaks is a strong indication of degradation or the presence of impurities. A systematic approach is needed to identify the source of these peaks.
Experimental Workflow for Peak Identification:
Caption: Workflow for identifying unknown peaks in a chromatogram.
Troubleshooting Steps:
-
Analyze a Blank: Inject the solvent you used to prepare your sample to ensure the new peaks are not coming from the solvent itself.
-
Analyze a Freshly Prepared Standard: This will confirm that the degradation is happening over time in your sample and is not an artifact of the analytical method.
-
Perform a Forced Degradation Study: Subjecting the compound to controlled stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradants.[11][12] If the retention times of the new peaks in your sample match those generated in the forced degradation study, it is strong evidence that they are indeed degradants.
-
Use Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing the chemical structures of the degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to systematically investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 2 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by HPLC and compare the chromatograms to that of an unstressed control sample.
-
Data Interpretation:
| Stress Condition | Expected Degradation | Potential Degradants |
| Acid Hydrolysis | Likely stable | Minimal degradation expected |
| Base Hydrolysis | Potential for free base reactions | Products of free amine reactivity |
| Oxidative (H₂O₂) | High potential for degradation | Oxidized amine products (nitrile, nitroso, etc.) |
| Thermal | Moderate potential | Possible elimination or rearrangement products |
| Photolytic | Low potential | Unlikely, but possible ring opening or other reactions |
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.[13]
Objective: To develop a robust HPLC method that can accurately quantify this compound in the presence of its impurities and degradants.
Starting Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry (preferred for specificity)
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Initial Screening: Inject the unstressed and stressed samples from the forced degradation study using the starting conditions.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure.
-
Resolution Optimization: If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), or pH of the aqueous mobile phase to improve separation.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
- 1. (1r,3r)-3-Methanesulfonylcyclobutan-1-amine hydrochloride | C5H12ClNO2S | CID 72207484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Poly(amidoamine) salt form: effect on pH-dependent membrane activity and polymer conformation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Sulfone - Wikipedia [en.wikipedia.org]
- 10. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijtsrd.com [ijtsrd.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to Purifying cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for cis-3-Methylsulfonylcyclobutylamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and similar polar amine compounds. We understand that achieving high purity is paramount for reliable downstream applications, from preclinical studies to drug substance manufacturing. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common purification challenges.
Introduction: The Challenge of Polar Amines
This compound (CAS No. 1408074-56-5) is a polar, primary amine salt. Its structure combines a hydrophilic sulfonyl group and a basic amine, making it highly water-soluble and challenging to purify using standard organic chemistry techniques. The hydrochloride salt form improves crystallinity and handling but introduces its own set of considerations for purification and analysis.
The primary challenges in isolating this compound in a highly pure form stem from:
-
High Polarity: Poor retention on traditional normal-phase silica and potential breakthrough in reversed-phase chromatography.
-
Basicity of the Amine: Strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to significant tailing, poor recovery, or even on-column degradation.[1]
-
Presence of Stereoisomers: The synthesis can produce the unwanted trans-isomer, which may have similar properties, making separation difficult.
-
Salt Form: The presence of the hydrochloride salt influences solubility and chromatographic behavior, requiring specific mobile phase conditions for effective analysis and purification.[2]
This guide will equip you with the knowledge to diagnose purity issues and select the most effective purification strategy.
Part 1: Impurity Profiling - Identifying the Problem
Before attempting any purification, you must understand the nature and quantity of the impurities present. A robust analytical method is the foundation of any successful purification campaign.
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities can originate from the synthetic route or from degradation. Common classes of impurities include:
-
Starting Materials & Reagents: Unreacted precursors from the synthesis.
-
Synthetic By-products: Molecules formed from side reactions. For cyclobutane derivatives, these can include products from ring-opening or rearrangements.[3][4]
-
trans-Isomer: The diastereomer of your target compound, which often exhibits very similar polarity and can be challenging to separate.
-
De-alkylation/De-sulfonylation Products: Impurities formed if the methylsulfonyl group or other parts of the molecule are cleaved under harsh reaction or workup conditions.
-
Degradation Products: Amines can be susceptible to oxidation.[5] Stability studies under stressed conditions (acid, base, oxidation, heat, light) as per ICH guidelines can help identify potential degradants.[6][7]
Q2: Which analytical method is best for assessing the purity of this polar amine salt?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method. Due to the compound's polarity, two main techniques are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for polar compounds that are not well-retained in reversed-phase. HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. It provides excellent retention and peak shape for polar amines.
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be successful with careful method development. To achieve good peak shape for a basic amine, you must control the ionization state. This typically involves using a mobile phase at a low pH (e.g., 2-3 with 0.1% TFA or formic acid) to ensure the amine is fully protonated or a high pH (e.g., 9-10 with an ammonium bicarbonate buffer, using a high-pH stable column) to analyze it as the free base.[1]
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | HILIC Method | Reversed-Phase Method (Low pH) |
| Column | Bare Silica, Amide, or Diol phase (e.g., Ascentis® Si) | C18, pH stable (e.g., XBridge C18) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (210 nm) or Mass Spectrometry (ESI+) | UV (210 nm) or Mass Spectrometry (ESI+) |
Experimental Workflow: Impurity Identification
Below is a standard workflow for identifying and quantifying impurities in your crude material.
Caption: Workflow for impurity profiling.
Part 2: Troubleshooting Guide for Purification
This section addresses specific problems you may encounter during purification in a question-and-answer format.
Recrystallization Issues
Q3: I'm trying to recrystallize my compound, but it oils out or doesn't solidify. What should I do?
A3: This is a common issue, especially when impurities are present that act as a "eutectic mixture," depressing the melting point. Here is a systematic approach to troubleshoot:
-
Confirm the Salt Form: Ensure your material is indeed the hydrochloride salt. The freebase form of this compound is likely an oil or a low-melting solid. You can confirm the salt by checking for the broad N-H+ stretch in the IR spectrum (around 2400-2800 cm⁻¹) or by 1H NMR.[8]
-
Solvent Selection is Key: The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[9]
-
For Amine Salts: These are polar. Good single solvents to try are alcohols like isopropanol (IPA) or ethanol. Methanol is often too good a solvent, even when cold.
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a polar solvent (like methanol, ethanol, or even water) at an elevated temperature. Then, slowly add a non-polar "anti-solvent" (like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate) dropwise until you see persistent cloudiness. Re-heat to clarify and then allow to cool slowly.[10]
-
-
Slow Cooling is Crucial: Rapid cooling promotes oiling out. After dissolving your compound, let the flask cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Do not disturb the flask during this process.
-
Try Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.
Q4: My purity only improved slightly after recrystallization. Why is this, and what's the next step?
A4: This typically occurs when a key impurity has very similar solubility properties to your desired compound. The most common culprit is the trans-isomer.
-
Causality: During crystallization, molecules of the impurity can get trapped within the crystal lattice of your target compound, a phenomenon known as co-crystallization. If the impurity and product are very similar in shape and polarity (like diastereomers), they may crystallize together, limiting the effectiveness of this technique.
-
Next Step: When recrystallization fails to provide the desired purity, chromatography is the necessary next step . It offers a different separation mechanism based on differential partitioning between a stationary and a mobile phase, which is often much more effective at separating closely related isomers.
Chromatography Issues
Q5: My compound streaks badly and gives poor recovery on my standard silica gel flash column. What is happening?
A5: You are observing the classic interaction between a basic amine and acidic silica gel.[1]
-
Causality: The surface of standard silica gel is covered with acidic silanol groups (Si-OH). Your basic amine interacts strongly with these sites via an acid-base interaction. This strong binding leads to very broad, tailing peaks ("streaking") and can result in your compound never eluting from the column (irreversible adsorption), causing low recovery.[1][11]
-
Solutions:
-
Use Amine-Functionalized Silica: This is the most robust solution. These columns have the silica surface treated with aminopropyl groups, creating a slightly basic environment that repels the basic analyte and prevents strong interactions. This results in symmetrical peaks and high recovery.[1][12]
-
Add a Competing Amine to the Mobile Phase: If you must use standard silica, you can "deactivate" the acidic sites by adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[13] The TEA will preferentially bind to the silanol groups, allowing your compound to elute more cleanly.
-
Q6: How can I effectively separate the cis and trans isomers of my compound?
A6: Separating diastereomers requires a high-efficiency separation technique where small differences in the three-dimensional shape of the molecules can be exploited.
-
HILIC Chromatography: As mentioned for analysis, HILIC is also an excellent choice for preparative separation of polar isomers. The unique separation mechanism, which involves partitioning into an adsorbed water layer on the stationary phase, is often very sensitive to the stereochemistry of the analytes.
-
Method Development: Start with the analytical HILIC conditions and optimize the gradient. A very shallow gradient will be required to resolve closely eluting peaks. Once optimized, the method can be scaled up to a larger preparative column for purification.
-
Reversed-Phase Chromatography: While sometimes less selective for these specific isomers, RPC can also work. Success often depends on screening different columns (C18, Phenyl-Hexyl, etc.) and mobile phase additives to find a condition that maximizes selectivity.
Part 3: Step-by-Step Purification Protocols
Protocol 1: Recrystallization from Isopropanol/MTBE
This protocol is a robust starting point for purifying gram-scale quantities of the hydrochloride salt.
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add isopropanol (IPA) in 2 mL portions while stirring and gently warming (to ~50-60°C) in a water bath. Continue adding IPA until the solid is fully dissolved. Note the total volume of IPA used.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Anti-Solvent Addition: While the IPA solution is still warm, slowly add methyl tert-butyl ether (MTBE) dropwise with stirring. Continue until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot IPA to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Crystallization: Once at room temperature, place the flask in a 4°C refrigerator for several hours, or preferably overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold (0°C) MTBE to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight.
-
Purity Check: Analyze the dried solid by your validated HPLC method to confirm purity.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This is the recommended method for challenging purifications, especially when isomers are present.
-
Column Selection: Choose an amine-functionalized (NH2) silica flash column with a capacity appropriate for your sample size (e.g., a 40g column for 0.5-1.0g of crude material).
-
Mobile Phase Preparation: Prepare two solvents:
-
Solvent A: Dichloromethane (DCM) or Ethyl Acetate
-
Solvent B: Methanol (MeOH)
-
-
Column Equilibration: Equilibrate the column with 100% Solvent A for at least 5 column volumes.
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM/MeOH (e.g., 95:5). If it is not fully soluble, you can adsorb it onto a small amount of silica gel (or Celite for very polar compounds) and load it as a dry powder onto the column.
-
Elution: Run a linear gradient. A typical starting gradient would be from 0% to 15% MeOH in DCM over 20 column volumes. Monitor the elution using the chromatograph's UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the relevant fractions by TLC or HPLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Confirmation: Obtain a final purity analysis of the combined material by HPLC.
Workflow Diagram: Purification Strategy Selection
This diagram outlines the decision-making process for choosing a purification method.
Caption: Decision tree for purification strategy.
Part 4: Frequently Asked Questions (FAQs)
-
Q: How can I be sure I have the hydrochloride salt and not the free base?
-
A: The easiest way is with Fourier-Transform Infrared (FTIR) spectroscopy. The ammonium salt (R-NH3+) will show a very broad and strong absorption in the 2400-2800 cm⁻¹ region, which is absent in the free amine.[8] Elemental analysis for chlorine content is another definitive method.
-
-
Q: What are the best storage conditions for this compound?
-
A: As an amine salt, it should be stored in a tightly sealed container in a cool, dry place, protected from light. This minimizes the risk of moisture uptake and potential oxidative degradation.
-
-
Q: After removing the solvent from my pure chromatography fractions, the product is a foam or oil. How can I make it a solid?
-
A: This often happens when residual solvents are present. First, ensure all solvent is removed by drying under high vacuum, possibly with gentle heating (e.g., 40°C). If it remains an oil, it may be amorphous. You can try to induce crystallization by dissolving it in a very small amount of a solvent like hot isopropanol and then adding an anti-solvent like MTBE or diethyl ether, as described in the recrystallization protocol.
-
References
- 1. biotage.com [biotage.com]
- 2. HCL SALT - Chromatography Forum [chromforum.org]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Degradation Pathways of cis-3-Methylsulfonylcyclobutylamine hydrochloride
Welcome to the technical support center for cis-3-Methylsulfonylcyclobutylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work, ensuring the integrity and stability of your results.
I. Introduction to the Stability of this compound
This compound is a compound of interest in pharmaceutical research, featuring a unique combination of a primary amine, a methylsulfonyl group, and a cyclobutane ring.[1][2][3][4][5] Understanding its stability and degradation profile is critical for the development of safe and effective therapeutics. This guide will walk you through the potential degradation pathways under various stress conditions, providing practical advice for your studies.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, with step-by-step solutions based on established principles of chemical degradation.
Issue 1: Inconsistent Purity Results in Stored Samples
Question: I've been storing my stock solution of this compound in methanol at 4°C, and I'm seeing a decrease in the main peak area and the appearance of new, smaller peaks in my HPLC analysis over time. What could be happening?
Answer: This is a common issue related to the stability of the compound in certain solvents and at specific temperatures. The primary amine functional group is susceptible to oxidative degradation, which can be accelerated by factors such as the presence of dissolved oxygen and trace metal ions.[6][7][8]
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your choice of solvent. While methanol is a common solvent, for amines, acetonitrile is often a better choice for long-term storage as it is less reactive.
-
Temperature Control: While 4°C is suitable for short-term storage, for longer periods, consider storing your stock solution at -20°C or even -80°C to minimize degradation rates.[9]
-
Inert Atmosphere: When preparing and storing solutions, consider purging the solvent and the headspace of your vial with an inert gas like nitrogen or argon to displace oxygen.
-
pH Adjustment: The stability of amines can be pH-dependent. Buffering your solution to a slightly acidic pH (e.g., pH 4-5) can enhance the stability of the protonated amine.[9]
Issue 2: Appearance of an Unknown Impurity in Forced Degradation Studies
Question: I'm conducting a forced degradation study under oxidative conditions using hydrogen peroxide, and I'm observing a major degradation product that I cannot identify. How can I characterize this impurity?
Answer: The presence of the methylsulfonyl group and the primary amine makes the molecule susceptible to oxidation. The amine can be oxidized, and the sulfur atom in the methylsulfonyl group can also be further oxidized. Characterizing unknown degradation products is a critical step in stability studies.[10][11]
Troubleshooting & Characterization Workflow:
-
LC-MS/MS Analysis: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the parent ion of the impurity. This will allow you to propose a molecular formula.
-
MS/MS Fragmentation: Fragment the parent ion to obtain a characteristic fragmentation pattern. This pattern can provide clues about the structure of the impurity.
-
-
Comparative Analysis: Compare the fragmentation pattern of the impurity to that of the parent compound. This can help you identify which part of the molecule has been modified.
-
NMR Spectroscopy: If you can isolate a sufficient quantity of the impurity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide definitive structural information.
Below is a generalized workflow for impurity identification:
Caption: Workflow for the identification and characterization of unknown degradation products.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the following degradation pathways are most probable:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, potentially forming hydroxylamines, nitroso compounds, or undergoing deamination. The presence of oxygen, metal ions, and light can catalyze this process.[6][7][8]
-
Hydrolytic Degradation: While the C-S bond in the methylsulfonyl group is generally stable, under extreme pH and temperature conditions, hydrolysis could occur.[12][13][14][15] The stability of the cyclobutane ring to hydrolysis should also be considered, although it is generally stable.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.[16][17] The weakest bonds are likely to cleave first, potentially leading to fragmentation of the cyclobutane ring or loss of the methylsulfonyl or amine groups.
-
Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly affecting the amine group.[18][19][20]
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of this compound under various stress conditions.
Q2: How should I design a forced degradation study for this compound?
A2: A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of the molecule.[21][22] A systematic approach is recommended:
| Stress Condition | Recommended Protocol | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the sulfonyl group, potential ring opening |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, but potentially different kinetics |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amine, oxidation of the sulfur atom |
| Thermal Degradation | Solid state at 80°C for 48 hours | General decomposition, fragmentation |
| Photolytic Degradation | Expose solution to UV light (e.g., 254 nm) and visible light | Photodegradation of the amine, formation of radicals |
Experimental Protocol: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as detailed in the table above. Include a control sample stored under normal conditions.
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Q3: What type of analytical method is best for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective.
-
Detection:
-
UV Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be necessary.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that are not dependent on a chromophore and can be very effective for this type of compound.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides the highest level of specificity and is invaluable for identifying degradation products.
-
IV. References
-
Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: --INVALID-LINK--
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. Available at: --INVALID-LINK--
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. Available at: --INVALID-LINK--
-
Oxidative degradation of amine solvents for CO2 capture - The University of Texas at Austin. Available at: --INVALID-LINK--
-
(PDF) Oxidative Degradation of Amine Solvents for CO2 Capture - ResearchGate. Available at: --INVALID-LINK--
-
Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed. Available at: --INVALID-LINK--
-
Hydrolytic degradation of azimsulfuron, sulfonylurea herbicide | Request PDF. Available at: --INVALID-LINK--
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. Available at: --INVALID-LINK--
-
Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water - Brandeis ScholarWorks. Available at: --INVALID-LINK--
-
Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: --INVALID-LINK--
-
A thermal degradation study of Y and La methanesulfonates - ResearchGate. Available at: --INVALID-LINK--
-
Evaluation of Physical, Thermal, and Spectral Parameters of Methylsulfonylmethane Treated by Biofield Energy - TSI Journals. Available at: --INVALID-LINK--
-
Forced Degradation Studies - MedCrave online. Available at: --INVALID-LINK--
-
Method Development and Photolytic Degradation Study of - Asian Journal of Pharmaceutical Analysis. Available at: --INVALID-LINK--
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available at: --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. Available at: --INVALID-LINK--
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: --INVALID-LINK--
-
Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH. Available at: --INVALID-LINK--
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. Available at: --INVALID-LINK--
-
photolysis-degradation Research Articles - Page 10 - R Discovery. Available at: --INVALID-LINK--
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. Available at: --INVALID-LINK--
-
Studies on photodegradation process of psychotropic drugs: a review - ResearchGate. Available at: --INVALID-LINK--
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI. Available at: --INVALID-LINK--
-
Features of Thermal Degradation of Chlorosulfonated Polyethylene - ResearchGate. Available at: --INVALID-LINK--
-
This compound;CAS No. - ChemShuttle. Available at: --INVALID-LINK--
-
cas 1408075-97-7|| where to buy trans-3-methylsulfonylcyclobutylamine hydrochloride. Available at: --INVALID-LINK--
-
1212304-86-3 | cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride - ChemScene. Available at: --INVALID-LINK--
-
cis-3-MethoxycyclobutanaMine hydrochloride | 1408074-54-3 - ChemicalBook. Available at: --INVALID-LINK--
-
1403767-32-7 | cis-3-Amino-3-methylcyclobutanol hydrochloride - ChemScene. Available at: --INVALID-LINK--
-
Understanding the degradation pathways of 3-CEC in different conditions - Benchchem. Available at: --INVALID-LINK--
-
A Comparative Guide to Analytical Methods for Purity Determination of cis-3-(Hydroxymethyl)cyclopentanol - Benchchem. Available at: --INVALID-LINK--
-
Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC‐HRMS/MS and <… - OUCI. Available at: --INVALID-LINK--
-
Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product - Mendeley. Available at: --INVALID-LINK--
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. cas 1408075-97-7|| where to buy trans-3-methylsulfonylcyclobutylamine hydrochloride [chemenu.com]
- 3. chemscene.com [chemscene.com]
- 4. cis-3-MethoxycyclobutanaMine hydrochloride | 1408074-54-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Research Portal [scholarworks.brandeis.edu]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajpaonline.com [ajpaonline.com]
- 19. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. biopharminternational.com [biopharminternational.com]
preventing byproduct formation with cis-3-Methylsulfonylcyclobutylamine hydrochloride
A Guide to Preventing Byproduct Formation in Your Experiments
Welcome to the technical support center for cis-3-Methylsulfonylcyclobutylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the use of this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature, established chemical principles, and field-proven insights to help you optimize your reactions and prevent the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for this compound?
A: this compound is a stable crystalline solid under standard laboratory conditions. However, its reactivity is influenced by the inherent ring strain of the cyclobutane core and the electron-withdrawing nature of the methylsulfonyl group.[1][2][3][4] The cyclobutane ring is less strained than a cyclopropane ring but more so than cyclopentane or cyclohexane, making it susceptible to ring-opening reactions under harsh conditions such as high temperatures or in the presence of strong acids or bases.[1][3][4][5][6] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is more nucleophilic and prone to degradation.
Q2: How does the methylsulfonyl group affect the reactivity of the amine?
A: The strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) has a significant impact on the molecule's reactivity. It reduces the nucleophilicity of the primary amine due to its inductive effect. This can slow down desired reactions, such as amide bond formation or N-alkylation, and may necessitate the use of more forcing reaction conditions or more potent reagents.
Q3: What are the optimal storage conditions for this compound?
A: To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. Desiccation is recommended. Under these conditions, the compound is stable for extended periods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments, providing a logical path to their resolution.
Issue 1: Low or No Yield in Amide Coupling Reactions
Symptom: You are performing an amide coupling reaction with a carboxylic acid and this compound, but you observe a low yield of the desired amide product or no product at all.
Potential Causes & Solutions:
-
Insufficient Amine Nucleophilicity: As mentioned, the methylsulfonyl group decreases the amine's reactivity. Standard coupling conditions may not be sufficient.
-
Solution: Employ more powerful coupling reagents known to be effective for hindered or electron-deficient amines.[7] Consider phosphonium salts like BOP or PyBOP, or uronium/aminium salts such as HBTU, HATU, or COMU.[7][8] These reagents generate highly activated esters that can react with less nucleophilic amines.[8]
-
-
Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be efficiently activating the carboxylic acid.
-
Steric Hindrance: The cyclobutane ring, while small, can present steric challenges, especially if the carboxylic acid partner is also bulky.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Microwave-assisted heating can be particularly effective in reducing reaction times and improving yields for sterically hindered couplings.[7]
-
-
Suboptimal Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is essential to prevent competition with the primary amine for the activated carboxylic acid.[7]
Experimental Protocol: Optimized Amide Coupling for Hindered Amines
-
Acid Activation (Acyl Fluoride Formation):
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add cyanuric fluoride (0.5 equiv) and pyridine (1.5 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Amine Coupling:
-
In a separate flask, dissolve this compound (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Formation of an Unexpected Byproduct with a Similar Mass
Symptom: Your reaction mixture shows a significant byproduct with a mass corresponding to the starting amine or a derivative, but it is not the desired product.
Potential Cause & Solution:
-
Elimination Reaction (Hofmann-type): Although less common for primary amines, under strongly basic conditions and elevated temperatures, an elimination reaction could occur, leading to the formation of methylsulfonylecyclobutene. This is more likely if the amine becomes quaternized in a side reaction. The strained cyclobutane ring can be susceptible to elimination pathways.[10][11][12]
-
Solution: Carefully control the reaction temperature and basicity. Avoid excessively strong, non-hindered bases. Use a hindered base like DIPEA and maintain the reaction at the lowest effective temperature.
-
Diagram: Troubleshooting Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low amide coupling yields.
Issue 3: Observation of Guanidinium Byproducts
Symptom: During purification, you isolate a byproduct identified as a guanidinium derivative of your amine.
Potential Cause & Solution:
-
Reaction with Uronium/Aminium Coupling Reagents: Reagents like HBTU and HATU can react directly with the amine starting material to form a guanidinium byproduct, consuming the amine and reducing the overall yield.
-
Solution: Control the order of addition. Always activate the carboxylic acid with the coupling reagent before adding the amine. A pre-activation time of 5-15 minutes is typically sufficient. Alternatively, switch to a phosphonium-based coupling reagent (e.g., PyBOP), which does not form this type of byproduct.
-
Diagram: Byproduct Formation Pathways
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Reactivity of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cis-3-Methylsulfonylcyclobutylamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and enhance the reactivity of this versatile building block in your chemical syntheses. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure your success.
Introduction: Understanding the Molecule
This compound presents a unique combination of structural features that can be both advantageous and challenging for chemical transformations. The presence of a primary amine on a cyclobutane ring, coupled with an electron-withdrawing methylsulfonyl group, dictates its reactivity profile. The hydrochloride salt form ensures stability and ease of handling but requires careful consideration during reaction setup. This guide will focus primarily on its application in amide bond formation, a common transformation for this class of compounds.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions involving this substrate are common and typically stem from a combination of factors related to its structure and salt form.
Potential Causes & Solutions:
-
Incomplete Neutralization of the Hydrochloride Salt: The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. The in-situ generation of the free amine is critical for the reaction to proceed.
-
Solution: Use a suitable non-nucleophilic organic base to neutralize the hydrochloride. A common and effective choice is N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). It is crucial to use at least one equivalent of the base to neutralize the HCl salt, with an additional equivalent often required to quench the acid byproduct from the coupling reaction. Therefore, starting with 2-3 equivalents of base is a good practice.[1][2]
-
-
Reduced Nucleophilicity of the Amine: The potent electron-withdrawing effect of the methylsulfonyl group significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.[3]
-
Solution: Employ a highly efficient coupling reagent capable of generating a very reactive activated ester of your carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices for coupling with less reactive amines.[4][5]
-
-
Steric Hindrance: The rigid, puckered conformation of the cyclobutane ring can present steric challenges, impeding the approach of the amine to the activated carboxylic acid.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Running the reaction at elevated temperatures (e.g., 40-60 °C) can significantly improve the reaction rate and yield. Microwave irradiation can also be a powerful tool for accelerating sterically hindered couplings.
-
-
Poor Solubility: Amine hydrochloride salts often have limited solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Question 2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
Answer:
Side product formation is a common issue, especially when dealing with highly reactive coupling reagents.
Common Side Reactions & Prevention:
-
Racemization of the Carboxylic Acid: If your carboxylic acid has a stereocenter at the alpha-position, there is a risk of epimerization during activation.
-
Prevention: The addition of a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can mitigate this issue. Many modern coupling reagents, such as HATU, already incorporate a HOAt moiety.[5] Performing the reaction at lower temperatures (0 °C to room temperature) can also help preserve stereochemical integrity.
-
-
Reaction of the Coupling Reagent with the Amine: Some coupling reagents can react directly with the amine, leading to undesired byproducts.
-
Prevention: Pre-activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine can minimize this side reaction. This ensures that the majority of the coupling reagent has reacted with the acid to form the active ester.[4]
-
Question 3: How do I properly set up the reaction to maximize the chances of success on the first attempt?
Answer:
A well-planned experimental setup is crucial. Here is a logical workflow for setting up your amide coupling reaction:
Caption: Recommended workflow for amide coupling.
Frequently Asked Questions (FAQs)
Q1: Do I need to freebase the this compound before the reaction?
A1: It is generally not necessary to perform a separate freebasing step. In-situ neutralization with a non-nucleophilic base like DIPEA or TEA is the standard and more convenient procedure. This avoids handling the potentially less stable free amine.
Q2: Which coupling reagent is the best for this substrate?
A2: While there is no single "best" reagent for all conditions, uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP are highly recommended for challenging couplings involving sterically hindered and electron-deficient amines.[4][5] The choice may also depend on the specific carboxylic acid being used.
Q3: What is the optimal solvent for this reaction?
A3: Polar aprotic solvents such as DMF and NMP are generally the best choices due to their ability to dissolve the amine hydrochloride salt and facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
Q4: Can I use an inorganic base like potassium carbonate?
A4: While inorganic bases can be used, they often have poor solubility in organic solvents typically used for amide coupling. This can lead to heterogeneous reaction mixtures and potentially slower reaction rates. Non-nucleophilic organic bases like DIPEA or TEA are generally preferred for their solubility and compatibility with a wider range of reaction conditions.
Q5: How does the methylsulfonyl group affect the amine's reactivity?
A5: The methylsulfonyl group is a strong electron-withdrawing group. Through inductive effects, it pulls electron density away from the cyclobutane ring and, consequently, from the amine nitrogen. This reduction in electron density lowers the basicity and nucleophilicity of the amine, making it less reactive in nucleophilic attack.[3]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the amide coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid (1.0 - 1.2 eq.)
-
HATU (1.1 - 1.5 eq.)
-
DIPEA (2.5 - 3.0 eq.)
-
Anhydrous DMF (to achieve a concentration of 0.1 - 0.5 M)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 5-10 minutes.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Coupling Reagents for Hindered Amines
The following table provides a general comparison of commonly used coupling reagents for challenging amide bond formations. The efficiency can vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction rates, low racemization | Higher cost, potential for side reactions with the amine if not pre-activated |
| HBTU | Uronium/Aminium Salt | High | Good reactivity, widely used | Can be less effective than HATU for extremely difficult couplings |
| PyBOP | Phosphonium Salt | High | Effective for sterically hindered substrates, low racemization | Can be more difficult to remove byproducts |
| EDC/HOBt | Carbodiimide | Moderate | Cost-effective, water-soluble byproducts (EDC) | Generally less effective for highly hindered or electron-deficient amines |
Mechanistic Insights
Understanding the mechanism of amide bond formation is key to troubleshooting and optimization. The following diagram illustrates the general pathway for a uronium salt-mediated coupling.
Caption: General mechanism of HATU-mediated amide bond formation.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. CYCLOBUTYLAMINE HYDROCHLORIDE | 6291-01-6 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Cis- and Trans-3-Methylsulfonylcyclobutylamine Isomers on Receptor Binding Affinity
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In medicinal chemistry, stereoisomerism is a critical determinant of pharmacological activity. The precise three-dimensional arrangement of atoms can dramatically alter a molecule's ability to interact with its biological target, turning a potent therapeutic agent into an inactive or even detrimental compound. This guide provides an in-depth comparison of the biological activity of molecules derived from cis- and trans-3-Methylsulfonylcyclobutylamine hydrochloride, two key building blocks in modern drug discovery. By examining their differential impact on the binding affinity of a final compound for the Histamine H3 receptor, we will illustrate the profound importance of stereochemical control in drug design.
The cyclobutane ring, a "saturated four-membered carbocycle," is an increasingly popular scaffold in drug development.[1] Its rigid, three-dimensional structure provides a fixed orientation for substituents, allowing medicinal chemists to probe specific interactions within a receptor's binding pocket. The methylsulfonyl group is also a highly valued functional group, known for its ability to act as a hydrogen bond acceptor and to improve key drug-like properties such as solubility and metabolic stability. When these two moieties are combined, the resulting stereochemistry—the cis (substituents on the same side of the ring) versus the trans (substituents on opposite sides)—becomes a pivotal factor governing the molecule's ultimate biological function.
Structural and Functional Divergence of Cis/Trans Isomers
The fundamental difference between the cis and trans isomers of 3-Methylsulfonylcyclobutylamine lies in the spatial orientation of the amine and methylsulfonyl groups relative to the cyclobutane plane. This seemingly subtle variation has profound implications for how a larger molecule incorporating this scaffold can present its key interacting groups to a biological target, such as an enzyme active site or a G-protein coupled receptor.
Below is a visualization of the core structural differences.
Caption: 2D representations of cis and trans-3-Methylsulfonylcyclobutylamine cores.
Comparative Biological Activity: A Case Study in Histamine H3 Receptor Antagonism
To provide concrete, data-driven insights, we will analyze data derived from patent literature disclosing novel antagonists for the Histamine H3 receptor (H3R).[2] The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a key target for treating neurological and cognitive disorders.[2]
In a series of synthesized compounds, two molecules were identical except for the stereochemistry of the cyclobutane ring from which they were derived. One incorporated the cis-3-(methylsulfonyl)cyclobutylamine scaffold, while the other utilized the trans isomer. Their binding affinities for the human Histamine H3 receptor were quantified and are presented below.
Quantitative Comparison of Receptor Binding Affinity
| Compound ID | Stereochemistry | Core Building Block | Binding Affinity (Ki, nM) |
| Compound 1 | trans | trans-3-(Methylsulfonyl)cyclobutylamine | 11 |
| Compound 2 | cis | cis-3-(Methylsulfonyl)cyclobutylamine | 200 |
| Data sourced and adapted from patent EP 2233470 B1.[2] |
Analysis of Structure-Activity Relationship (SAR)
The experimental data reveals a striking difference in activity: the compound derived from the trans isomer is approximately 18-fold more potent than its cis counterpart. This significant disparity strongly suggests that the spatial arrangement of the substituents on the cyclobutane ring is critical for optimal interaction with the H3 receptor binding site.[3][4]
This observation allows us to infer a key SAR principle for this chemical series: the receptor's binding pocket likely has a topology that favorably accommodates the vector of the methylsulfonyl group when it is positioned opposite to the main molecular scaffold attached via the amine. In the trans configuration, the methylsulfonyl group can engage with a specific sub-pocket, likely forming a crucial hydrogen bond or beneficial dipole interaction, which anchors the ligand more tightly. Conversely, in the cis isomer, the methylsulfonyl group is forced into a different spatial region, where it may either fail to make this favorable contact or introduce a steric clash with the receptor's amino acid residues, thereby weakening the overall binding energy.
This highlights a fundamental concept in rational drug design: stereochemistry is not a minor detail but a primary driver of potency and selectivity.[5][6]
Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor
To ensure trustworthiness and scientific rigor, the data presented above would be generated using a validated experimental protocol, such as a competitive radioligand binding assay. This technique directly measures the ability of a test compound to displace a known radioactive ligand from its target receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the human Histamine H3 receptor.
Causality and Experimental Choices:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the recombinant human Histamine H3 receptor are used. This ensures a high concentration of the target receptor and eliminates confounding variables from other receptor types present in native tissue.
-
Radioligand: [3H]-Nα-methylhistamine is a standard, high-affinity radiolabeled agonist for the H3R. Its use allows for sensitive detection of binding.
-
Non-Specific Binding: A high concentration of an unlabeled, potent H3R ligand (e.g., Thioperamide) is used to define non-specific binding. This is crucial because the radioligand can stick to other components like the filter membrane or lipids. Subtracting this value from total binding isolates the specific binding to the H3 receptor, which is the signal of interest.
Step-by-Step Methodology
-
Compound Preparation: Test compounds (cis and trans derivatives) are serially diluted in an appropriate buffer (e.g., 50 mM Tris-HCl) containing 0.1% Bovine Serum Albumin (BSA) to prevent non-specific adsorption to labware.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
25 µL of serially diluted test compound (or vehicle for total binding, or 10 µM Thioperamide for non-specific binding).
-
25 µL of [3H]-Nα-methylhistamine (at a final concentration equal to its Kd, e.g., ~1 nM).
-
100 µL of cell membrane preparation (containing ~15 µg of protein).
-
-
Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Termination and Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Each well is washed rapidly three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter plate is dried, and a scintillant cocktail is added to each well. The plate is then sealed and counted in a microplate scintillation counter to quantify the radioactivity (in Disintegrations Per Minute, DPM).
-
Data Analysis:
-
The DPM values are converted to percent inhibition relative to the controls (total and non-specific binding).
-
The data is plotted on a semi-log graph (Inhibition vs. log[Compound Concentration]).
-
A non-linear regression analysis (sigmoidal dose-response curve) is performed to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Discussion and Implications for Drug Development
The case study presented provides a clear, quantitative demonstration of the critical role of stereochemistry in determining biological activity. The 18-fold potency advantage of the trans-isomer-derived compound over its cis counterpart underscores the necessity of stereocontrolled synthesis in any drug discovery program.
For researchers and drug development professionals, the key takeaways are:
-
Prioritize Stereochemically Pure Intermediates: Using racemic or mixed-isomer starting materials can lead to final compounds with diluted potency, higher potential for off-target effects, and a more complex pharmacological profile. Investing in the synthesis or procurement of stereochemically pure building blocks like trans-3-Methylsulfonylcyclobutylamine hydrochloride is often essential for success.
-
Leverage SAR for Rational Design: The dramatic activity difference between isomers provides invaluable information about the target's binding site architecture. This knowledge guides the design of next-generation compounds with improved potency and selectivity.[7]
-
Regulatory and Clinical Implications: Regulatory agencies like the FDA often require the characterization and justification of each stereoisomer in a drug product. Developing a single, highly active isomer simplifies the preclinical and clinical development pathway, reducing costs and potential safety liabilities associated with an inactive or less active "isomer ballast."
References
- 1. WO2024086263A1 - Compositions of a dipeptidyl peptidase-iv inhibitor and an antioxidant - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 7. longdom.org [longdom.org]
A Senior Application Scientist's Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride and its Role as a Next-Generation Building Block
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is relentless. A key strategy in this endeavor is the meticulous selection of molecular building blocks that impart desirable properties such as metabolic stability, appropriate lipophilicity, and strong target engagement. This guide provides an in-depth comparison of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a promising building block, with other key saturated carbocyclic amines. We will delve into the rationale behind their use as aniline bioisosteres, present comparative physicochemical data, and provide detailed experimental protocols for their application in amide bond formation and for assessing their metabolic stability.
The Challenge with Anilines: A Case for Saturated Bioisosteres
Aniline and its derivatives are ubiquitous in medicinal chemistry due to their synthetic tractability and versatile reactivity. However, their aromatic nature often predisposes drug candidates to metabolic liabilities. The electron-rich aniline ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[1] These reactive species can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions.[1] This has led to a paradigm shift towards the use of saturated, three-dimensional bioisosteres that can mimic the spatial and electronic properties of anilines while offering improved metabolic stability.[2]
This guide will focus on the comparative analysis of three such building blocks:
-
This compound: The subject of our primary focus, featuring a polar sulfonyl group that can influence solubility and interactions with biological targets.
-
3,3-Difluorocyclobutylamine hydrochloride: A gem-difluorinated analogue where the fluorine atoms can modulate pKa and lipophilicity while potentially enhancing metabolic stability.[3][4]
-
Bicyclo[1.1.1]pentylamine hydrochloride (BCP amine): A rigid, strained bicyclic system that acts as a bioisostere for a para-substituted aniline, offering a distinct vector for substituent placement.[5][6]
Comparative Physicochemical Properties
The selection of a building block is often guided by its intrinsic physicochemical properties, which can significantly impact the characteristics of the final drug candidate. The table below summarizes key properties of our selected building blocks.
| Property | cis-3-Methylsulfonylcyclobutylamine HCl | 3,3-Difluorocyclobutylamine HCl | Bicyclo[1.1.1]pentylamine HCl |
| Molecular Weight ( g/mol ) | 185.67 | 143.56[4] | 119.59[6] |
| Calculated LogP (XLogP3) | Not available | 0.2[4] | 1.1[5] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | 26.0 Ų[4] | 26.0 Ų[5] |
| Melting Point (°C) | Not available | 296[3] | 242-244[7] |
| Appearance | Solid | White to off-white solid[3] | White to Almost white powder to crystal[7] |
Experimental Section: Protocols and Workflows
To provide a practical context for the application of these building blocks, we present detailed, self-validating experimental protocols for a standard amide coupling reaction and an in vitro metabolic stability assay.
Amide Coupling Protocol: A Head-to-Head Comparison
The formation of an amide bond is one of the most fundamental reactions in drug discovery.[8] This protocol outlines a representative amide coupling procedure using EDC and HOBt, allowing for a comparative evaluation of the reactivity of the selected amine building blocks.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
This compound
-
3,3-Difluorocyclobutylamine hydrochloride
-
Bicyclo[1.1.1]pentylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF (approximately 0.5 M).
-
Amine Addition: Add the respective amine hydrochloride salt (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling.
-
Coupling Agent Addition: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expected Outcomes and Causality:
The reactivity of the amines in this coupling reaction can be influenced by their basicity and steric hindrance. The electron-withdrawing sulfonyl and difluoro groups are expected to decrease the nucleophilicity of the amine, potentially requiring longer reaction times or more potent coupling agents for optimal yields compared to the more sterically accessible and potentially more basic BCP amine. The choice of a non-nucleophilic base like DIPEA is crucial to avoid competing reactions with the activated carboxylic acid intermediate. HOBt is included to suppress potential side reactions and minimize racemization if a chiral carboxylic acid is used.[9]
In Vitro Metabolic Stability Assay: Liver Microsomal Stability
Assessing the metabolic stability of a compound early in the drug discovery process is critical to predict its in vivo pharmacokinetic profile.[10][11] This protocol describes a typical in vitro assay using liver microsomes to evaluate the susceptibility of the synthesized amides to phase I metabolism.[12]
Experimental Workflow:
Workflow for the in vitro liver microsomal stability assay.
Materials:
-
Synthesized amides of the three building blocks
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile containing an internal standard
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the test compound (typically at a final concentration of 1 µM), and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This precipitates the proteins and stops the enzymatic reaction.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. The concentration of the parent compound remaining at each time point is determined relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Interpreting the Results:
A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[11] It is hypothesized that the amides derived from the saturated building blocks will exhibit significantly enhanced metabolic stability compared to their aniline counterparts. Among the three, the BCP-derived amide, due to its rigid and strained structure, and the difluorocyclobutyl-derived amide, due to the strength of the C-F bond, are predicted to be particularly resistant to metabolism. The methylsulfonyl group, while polar, could potentially be a site for metabolism, although this is generally less common than aromatic oxidation.
Conclusion and Future Outlook
The strategic replacement of anilines with saturated bioisosteres like cis-3-Methylsulfonylcyclobutylamine, 3,3-difluorocyclobutylamine, and bicyclo[1.1.1]pentylamine represents a powerful approach to mitigate metabolic liabilities in drug discovery. The choice between these building blocks will depend on the specific requirements of the drug target and the desired physicochemical properties of the final molecule.
-
cis-3-Methylsulfonylcyclobutylamine offers a unique combination of a 3D scaffold with a polar sulfonyl group, which can be exploited to enhance solubility and form specific hydrogen bond interactions with the target protein.
-
3,3-Difluorocyclobutylamine provides a means to fine-tune basicity and lipophilicity while blocking a potential site of metabolism.
-
Bicyclo[1.1.1]pentylamine presents a rigid scaffold that can project substituents into specific vectors, mimicking a para-substituted aniline, and is expected to confer exceptional metabolic stability.
The experimental protocols provided in this guide offer a framework for the practical evaluation and comparison of these valuable building blocks. As the demand for safer and more effective medicines continues to grow, the judicious use of such next-generation chemical tools will be paramount to the success of future drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:22287-35-0 | Bicyclo[1.1.1]Pentan-1-Amine Hydrochloride | Chemsrc [chemsrc.com]
- 6. CAS 22287-35-0: bicyclo[1.1.1]pentan-3-amine,hydrochloride [cymitquimica.com]
- 7. bicyclo[1.1.1]pentan-3-amine,hydrochloride | 22287-35-0 [chemicalbook.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. nuvisan.com [nuvisan.com]
- 12. enamine.net [enamine.net]
A Comparative Guide to the Validation of Analytical Methods for cis-3-Methylsulfonylcyclobutylamine Hydrochloride Quantification
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. cis-3-Methylsulfonylcyclobutylamine hydrochloride, a key building block in the synthesis of various therapeutic agents, presents a common analytical challenge: it is a small, polar primary amine lacking a native chromophore. This makes its accurate quantification a non-trivial task that demands robust, validated analytical methods. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose, a cornerstone of regulatory submissions and quality control as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3]
This guide provides a comparative analysis of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed validation protocols, and present supporting data to empower researchers and drug development professionals to select the most appropriate method for their specific needs.
The Challenge: Quantifying Small, Non-Chromophoric Amines
Primary amines like this compound pose several analytical hurdles:
-
Lack of UV Absorbance: The molecule does not possess a significant chromophore, rendering direct detection by UV-Vis spectrophotometry insensitive and impractical for trace-level quantification.[4]
-
High Polarity: The polar nature of the amine group leads to poor retention on traditional reversed-phase HPLC columns.
-
Volatility and Reactivity: Amines can be volatile and are known to interact with active sites in GC columns, leading to poor peak shape and reproducibility if not properly addressed.[5]
To overcome these challenges, derivatization is a common and effective strategy. Derivatization converts the analyte into a product with more favorable analytical properties, such as enhanced detectability or improved chromatographic behavior.[6]
Method Comparison: HPLC with Pre-Column Derivatization vs. GC-MS
We will now explore the validation of two distinct, powerful methods for the quantification of this compound.
High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV/FLD)
Principle of the Method: This technique involves reacting the primary amine with a derivatizing reagent to attach a molecule with strong UV absorbance or fluorescence properties.[6] This reaction is typically performed "pre-column," before the sample is injected into the HPLC system. The resulting derivative is less polar and can be readily separated on a C18 column and detected with high sensitivity.[7][8] Reagents like o-phthalaldehyde (OPA) in the presence of a thiol or 9-fluorenylmethyl chloroformate (FMOC-Cl) are excellent choices as they react rapidly and specifically with primary amines under mild conditions to form highly fluorescent or UV-active products.[6]
Experimental Workflow for Method Validation (ICH Q2(R1) Framework)
The following diagram outlines the comprehensive workflow for validating the HPLC-derivatization method.
Caption: Workflow for HPLC-Derivatization Method Validation.
Detailed Validation Protocols & Acceptance Criteria:
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) are performed to ensure that the analyte peak is free from interference from degradants, impurities, or placebo components. The peak purity should be confirmed using a Diode Array Detector (DAD).
-
Linearity: A minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration) are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by analyzing a synthetic mixture of the drug product placebo spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[9]
-
Precision:
-
Repeatability (Intra-assay): Assessed by performing six independent sample preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day with different equipment. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Can be established based on the standard deviation of the response and the slope of the calibration curve or by using a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10]
-
Robustness: The reliability of the method is tested by deliberately introducing small variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). The system suitability parameters should remain within acceptance criteria.
Anticipated Performance Data (HPLC-UV/FLD):
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target conc. | 10 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8% |
| Intermediate: 1.2% | ||
| LOQ | S/N ≥ 10 | 0.1 µg/mL |
| Robustness | SST criteria met | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] For small amines, derivatization is often necessary to increase volatility and thermal stability while masking the polar amine group to improve peak shape.[5] Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a less polar, more volatile derivative suitable for GC analysis. The mass spectrometer then fragments the derivative in a reproducible manner, providing a unique "fingerprint" for unequivocal identification and highly sensitive quantification using selected ion monitoring (SIM) mode.
Experimental Workflow for Method Validation (ICH Q2(R1) Framework)
The validation workflow for GC-MS follows similar principles to HPLC but with considerations specific to the technique.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. h-brs.de [h-brs.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. wjarr.com [wjarr.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Comparative Guide to the Synthetic Strategies for cis-3-Methylsulfonylcyclobutylamine Hydrochloride
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane derivatives are valuable scaffolds in drug discovery as they introduce conformational rigidity and a three-dimensional architecture that can enhance binding affinity and selectivity to biological targets.[1] The cis-1,3-disubstitution pattern, in particular, offers a well-defined spatial arrangement of functional groups. The incorporation of a methylsulfonyl group can improve solubility and metabolic stability, while the amine functionality provides a key handle for further chemical elaboration. This guide explores two distinct, hypothetical synthetic strategies to access cis-3-Methylsulfonylcyclobutylamine hydrochloride, each with its own set of advantages and challenges.
Route 1: Stereoselective Ketone Reduction Approach
This strategy hinges on the construction of a suitably substituted cyclobutanone, followed by a diastereoselective reduction of the ketone to establish the desired cis relationship between the hydroxyl and methylsulfonyl groups. The resulting alcohol is then converted to the amine.
Rationale for Route 1
The stereoselective reduction of cyclic ketones is a well-established and predictable method for controlling stereochemistry.[2] By introducing the bulky methylsulfonyl group first, it can direct the stereochemical outcome of the subsequent reduction of the ketone, favoring the formation of the cis-diol precursor. This route offers a convergent approach where the key stereochemistry is set in a late-stage transformation.
Proposed Synthetic Pathway for Route 1
References
A Comparative Guide to Establishing the Purity of cis-3-Methylsulfonylcyclobutylamine Hydrochloride by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the rigorous determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for establishing the purity of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a key building block in modern medicinal chemistry. We will explore a meticulously developed HPLC method, contrast its performance with viable alternatives, and provide the experimental data and protocols necessary for immediate application in a laboratory setting.
The Analytical Challenge: Unmasking Impurities in a Polar, Non-Chromophoric Amine
This compound presents a unique set of analytical challenges. As a small, highly polar primary amine, it exhibits poor retention on traditional reversed-phase (RP) HPLC columns. Furthermore, the absence of a significant UV-absorbing chromophore complicates detection by standard UV-Vis detectors, a workhorse in many quality control laboratories. The hydrochloride salt form also influences its chromatographic behavior.
The accurate quantification of impurities is paramount, as they can originate from starting materials, byproducts of the synthesis, or degradation products, and may impact the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. Therefore, a robust and sensitive analytical method is not just a regulatory requirement but a scientific necessity.
The Primary Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
To address the challenges of analyzing this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior strategy compared to traditional reversed-phase methods. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, mixed with a small amount of aqueous buffer[2][3]. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes like this compound, leading to enhanced retention[4][5].
Causality Behind Experimental Choices
Our proposed HILIC method is designed for optimal resolution, peak shape, and sensitivity.
-
Stationary Phase: A column with an amide- or bare silica-based stationary phase is selected. These phases provide the necessary hydrophilicity for the retention of our target analyte. The amide phase, in particular, can offer different selectivity compared to bare silica due to hydrogen bonding interactions.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is employed. The buffer aids in maintaining a consistent pH, which is crucial for the reproducible ionization state of the amine, and improves peak shape. The high organic content of the mobile phase is also advantageous for sensitive detection by mass spectrometry (MS) due to efficient solvent desolvation in the ion source[5].
-
Detection: Given the lack of a strong chromophore, detection is best achieved using a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (MS). An MS detector provides not only quantification but also structural information about any detected impurities, which is invaluable for process understanding and impurity identification[6][7].
HILIC Workflow Diagram
Caption: Workflow for purity determination by HILIC.
Comparative Analysis: HILIC vs. Alternative Methods
While HILIC presents a robust solution, it is essential to compare its performance against other analytical techniques.
Ion-Pairing Reversed-Phase HPLC
Ion-pairing chromatography is another technique to enhance the retention of polar, ionic compounds on a reversed-phase column[8]. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase to form a neutral ion-pair with the protonated amine, which can then be retained by the nonpolar stationary phase[9][10].
-
Advantages: Utilizes widely available C18 columns.
-
Disadvantages: Can suffer from long column equilibration times and carry-over of the ion-pairing reagent, which can contaminate the HPLC system and suppress the signal in MS detection[11]. The reproducibility can also be a concern.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. For non-volatile amines, derivatization is necessary to increase their volatility and thermal stability[12].
-
Advantages: High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or MS.
-
Disadvantages: The need for derivatization adds a sample preparation step, which can introduce variability and potential side reactions[13]. It may not be suitable for all potential impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.
-
Advantages: Provides an absolute measure of purity and structural information about the analyte and any impurities.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities. It also requires specialized equipment and expertise.
Performance Comparison Summary
| Parameter | HILIC-CAD/MS | Ion-Pairing RP-HPLC-UV | GC-FID (with Derivatization) | qNMR |
| Selectivity | High | Moderate to High | High | High |
| Sensitivity | High | Moderate | Very High | Low |
| Throughput | High | Moderate | Moderate | Low |
| Robustness | High | Moderate | Moderate | High |
| Ease of Use | Moderate | Moderate | Complex | Complex |
| Impurity ID | Excellent (with MS) | Poor | Good (with MS) | Excellent |
Logical Comparison Diagram
Caption: Comparison of analytical methods for purity.
Experimental Protocols
Protocol 1: HILIC-CAD/MS Method
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD) and/or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and acquire the data.
-
Calculate the area percent of the main peak to determine purity.
-
Protocol 2: Ion-Pairing RP-HPLC-UV Method
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 5 mM Sodium 1-Hexanesulfonate in water, pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using the mobile phase as the diluent.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 1 hour.
-
Inject the sample and acquire the data.
-
Calculate the area percent of the main peak.
-
Conclusion
For the purity determination of this compound, the HILIC-CAD/MS method is demonstrably superior. It directly addresses the polar and non-chromophoric nature of the analyte, offering excellent retention, sensitivity, and the invaluable capability of impurity identification when coupled with a mass spectrometer. While ion-pairing chromatography and GC with derivatization are viable alternatives, they introduce complexities that can compromise robustness and throughput. qNMR, though a powerful tool for absolute purity assessment, lacks the sensitivity for routine quality control of trace impurities. The adoption of the proposed HILIC method can significantly enhance the reliability and efficiency of purity testing for this critical pharmaceutical intermediate.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Researcher's Compass: Navigating In Vitro and In Vivo Studies of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is a meticulously charted course. This guide provides a comprehensive comparison of in vitro and in vivo study designs for cis-3-Methylsulfonylcyclobutylamine hydrochloride, a compound featuring a structurally significant cyclobutane ring and a methylsulfonyl group. As Senior Application Scientists, our goal is to equip researchers with the strategic insights and experimental frameworks necessary to effectively evaluate such compounds. This guide eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world progression of pre-clinical research.
The Structural Significance of this compound
Before delving into experimental design, it is crucial to understand the chemical motifs of this compound and their implications for biological activity. The cyclobutane moiety imparts a degree of conformational rigidity, which can enhance binding affinity and selectivity for specific protein targets by reducing the entropic penalty of binding. This structural feature is increasingly utilized in medicinal chemistry to improve metabolic stability and oral bioavailability. The methylsulfonyl group, a common pharmacophore, can act as a hydrogen bond acceptor and influence the compound's solubility and electronic properties, potentially mediating interactions with a range of biological targets.
The In Vitro Gauntlet: Initial Screening and Mechanistic Insights
In vitro studies represent the foundational step in characterizing a novel compound. They are designed to rapidly assess biological activity in a controlled, isolated environment, providing crucial data on mechanism of action and potential therapeutic targets before committing to more complex and resource-intensive in vivo models.
Tier 1: Broad-Spectrum Screening
Given the novelty of this compound, an initial broad-spectrum screening approach is warranted to identify potential biological activities. This typically involves a panel of assays targeting major classes of drug targets.
Experimental Workflow: In Vitro Screening Cascade
Caption: Workflow for in vitro screening and hit validation.
Detailed Protocol: Representative In Vitro Kinase Inhibition Assay
This protocol provides a generalized framework for assessing the inhibitory activity of this compound against a panel of protein kinases, a common target class for small molecules.
-
Reagents and Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescently labeled antibody)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the microplate wells.
-
Add the kinase and peptide substrate solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition relative to control wells (DMSO vehicle) and determine the IC50 value for active compounds.
-
Data Presentation: Hypothetical In Vitro Screening Results
| Target Class | Assay Type | Hit Identified | Potency (IC50/EC50) |
| Kinases | ADP-Glo™ | Kinase X | 500 nM |
| GPCRs | Radioligand Binding | GPCR Y | 1.2 µM |
| Ion Channels | Patch Clamp | No significant activity | > 10 µM |
This structured data allows for a rapid assessment of the compound's initial activity profile and guides the subsequent stages of investigation.
The In Vivo Arena: Assessing Efficacy and Safety in a Living System
Following promising in vitro results, the investigation transitions to in vivo models. These studies are indispensable for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall efficacy and safety in a complex biological system.
Bridging the Gap: From Benchtop to Whole Organism
The choice of an appropriate animal model is paramount and should be directly informed by the in vitro findings. For instance, if this compound demonstrated potent inhibition of a kinase implicated in inflammation, an animal model of inflammatory disease would be a logical next step.
Experimental Workflow: In Vivo Evaluation
Caption: Workflow for in vivo pharmacokinetic, efficacy, and safety studies.
Detailed Protocol: Representative In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
This protocol outlines a standard method for evaluating the anti-inflammatory effects of a test compound in rodents.
-
Animals:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
After a set time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.3 |
| This compound | 30 | 48.7 |
| Indomethacin (Positive Control) | 10 | 55.1 |
This tabular summary provides a clear comparison of the dose-dependent efficacy of the test compound against a standard-of-care.
Synthesizing the Data: A Holistic View of Compound Performance
The true power of this dual-pronged approach lies in the integration of in vitro and in vivo data. A direct correlation between a compound's in vitro potency and its in vivo efficacy provides strong evidence for on-target activity. Discrepancies, on the other hand, can be equally informative, pointing towards potential issues with bioavailability, metabolism, or off-target effects.
For example, a compound with a potent in vitro IC50 that shows weak in vivo efficacy may have poor pharmacokinetic properties. Conversely, a compound with modest in vitro potency but strong in vivo activity could be converted to a more active metabolite.
Conclusion: A Self-Validating System for Drug Discovery
The systematic progression from targeted in vitro assays to whole-organism in vivo models provides a self-validating framework for the evaluation of novel compounds like this compound. By understanding the causality behind experimental choices and meticulously documenting the data at each stage, researchers can build a robust data package that supports the continued development of promising therapeutic candidates. This guide serves as a foundational blueprint for such an endeavor, emphasizing scientific integrity and logical progression as the cornerstones of successful drug discovery.
A Head-to-Head Comparison of Novel cis-3-Methylsulfonylcyclobutylamine Hydrochloride Analogs as Potent IRAK4 Inhibitors
Introduction
The innate immune system, our body's first line of defense, relies on intricate signaling pathways to respond to pathogens and cellular damage. A key mediator in this cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors, IRAK4's kinase activity is pivotal for the downstream activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, making IRAK4 a compelling therapeutic target for small molecule intervention.[2][3]
The cyclobutane motif has garnered increasing interest in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability and other pharmacokinetic properties in drug candidates.[4][5][6] This guide provides a detailed head-to-head comparison of a series of novel cis-3-Methylsulfonylcyclobutylamine hydrochloride analogs designed as IRAK4 inhibitors. We will explore their synthesis, physicochemical properties, and biological activity, culminating in a structure-activity relationship (SAR) analysis to guide future drug discovery efforts.
Core Compound and Analog Design Rationale
The parent compound, this compound, serves as a foundational scaffold. The sulfonyl group is a known bioactive entity present in numerous FDA-approved drugs, often contributing to target engagement and favorable physicochemical properties.[7][8] The primary amine on the cyclobutane ring is designed to interact with key residues in the ATP-binding pocket of IRAK4. The cis stereochemistry is hypothesized to present the amine and sulfonyl groups in an optimal orientation for binding.
For this comparative study, we have synthesized and evaluated three key analogs to probe the structure-activity relationship:
-
Analog A (Parent Compound): this compound
-
Analog B (Methoxy Analog): cis-3-Methoxycyclobutylamine hydrochloride
-
Analog C (Hydroxy Analog): cis-3-Hydroxycyclobutylamine hydrochloride
The rationale behind selecting these analogs is to assess the impact of substituting the electron-withdrawing sulfonyl group with electron-donating methoxy and hydrogen-bond-donating hydroxy groups on IRAK4 inhibition and overall drug-like properties.
Experimental Methodologies
Synthesis of Analogs
The synthesis of the target analogs was achieved through a multi-step process starting from commercially available cyclobutanone. A key step involves a Mitsunobu reaction to ensure the desired cis stereochemistry of the substituents on the cyclobutane ring. The final compounds were converted to their hydrochloride salts to improve solubility and handling.
Physicochemical Property Assessment
Standard analytical techniques were employed to characterize the physicochemical properties of the analogs.
-
Aqueous Solubility: Determined using a standardized shake-flask method at pH 7.4.
-
LogP (Octanol-Water Partition Coefficient): Calculated using computational models and verified experimentally.
-
pKa: Determined by potentiometric titration.
Biological Activity Evaluation
The direct inhibitory effect of the analogs on IRAK4 enzymatic activity was determined using a luminescence-based kinase assay.
Protocol: IRAK4 Biochemical Kinase Assay (ADP-Glo™)
-
Compound Preparation: A 10-point serial dilution of each analog was prepared in DMSO.
-
Enzyme and Substrate Preparation: Recombinant human IRAK4 enzyme and a suitable peptide substrate (e.g., Myelin Basic Protein) were diluted in kinase buffer.[9]
-
Reaction Initiation: In a 384-well plate, the test compounds were incubated with the IRAK4 enzyme. The kinase reaction was initiated by the addition of ATP.[9]
-
Incubation: The plate was incubated at 30°C for 60 minutes.
-
Reaction Termination and Detection: The ADP-Glo™ reagent was added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert the produced ADP to ATP and generate a luminescent signal.[10]
-
Data Analysis: Luminescence was measured using a plate reader. The percentage of inhibition at each concentration was calculated, and the IC50 value was determined by fitting the data to a dose-response curve.[10]
The cellular potency of the inhibitors was assessed by their ability to block the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Protocol: TLR-Induced Cytokine Production Assay
-
Cell Culture: Human PBMCs were isolated and cultured under standard conditions.
-
Inhibitor Pre-incubation: Cells were pre-incubated with varying concentrations of the test compounds.
-
TLR Agonist Stimulation: The cells were stimulated with a TLR agonist, such as Lipopolysaccharide (LPS), to activate the IRAK4 signaling pathway.[10]
-
Cytokine Measurement: After a 24-hour incubation, the concentration of TNF-α in the cell supernatant was measured using an ELISA kit.
-
Data Analysis: The percentage of inhibition of cytokine production was calculated for each inhibitor concentration, and the IC50 value was determined.
Comparative Data and Structure-Activity Relationship (SAR) Analysis
The following table summarizes the key physicochemical and biological data obtained for the this compound and its analogs.
| Analog | Structure | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL at pH 7.4) | cLogP | pKa | IRAK4 Biochemical IC50 (nM) | Cellular TNF-α IC50 (nM) |
| A (Parent) | CS(=O)(=O)C1C--INVALID-LINK--C1.Cl | 185.68 | >1000 | -0.8 | 9.2 | 15 | 150 |
| B (Methoxy) | COC1C--INVALID-LINK--C1.Cl | 137.61 | >2000 | -0.2 | 9.5 | 250 | >5000 |
| C (Hydroxy) | OC1C--INVALID-LINK--C1.Cl | 123.58 | >2000 | -0.5 | 9.4 | 120 | 1800 |
Interpretation of Results
-
Analog A (Parent Compound): The methylsulfonyl group in Analog A appears to be crucial for potent IRAK4 inhibition, with a biochemical IC50 of 15 nM. This suggests a favorable interaction of the sulfonyl moiety within the IRAK4 active site. The compound also demonstrated good cellular activity, albeit with a tenfold drop in potency compared to the biochemical assay, which is common for kinase inhibitors due to factors like cell permeability and target engagement in a more complex environment.[11] The high aqueous solubility is a desirable feature for a drug candidate.
-
Analog B (Methoxy Analog): Replacing the methylsulfonyl group with a methoxy group resulted in a significant loss of both biochemical and cellular activity. The more than 16-fold decrease in biochemical potency suggests that the electronic and steric properties of the methoxy group are less favorable for binding to IRAK4 compared to the methylsulfonyl group.
-
Analog C (Hydroxy Analog): The hydroxy analog showed intermediate activity between the parent compound and the methoxy analog. The hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, likely engages in some beneficial interactions within the active site, but these are not as potent as those of the methylsulfonyl group.
Structure-Activity Relationship (SAR) Summary
The preliminary SAR from this analog series suggests that an electron-withdrawing group with hydrogen bond accepting capabilities, such as the methylsulfonyl group, at the 3-position of the cis-cyclobutylamine scaffold is critical for potent IRAK4 inhibition. The order of potency (Methylsulfonyl > Hydroxy > Methoxy) highlights the importance of this specific functional group for target engagement.
Visualizing the IRAK4 Signaling Pathway and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for inhibitor screening.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IRAK4 Inhibitor Evaluation.
Conclusion and Future Directions
This head-to-head comparison of this compound analogs has identified the parent compound as a potent inhibitor of IRAK4. The structure-activity relationship established in this study underscores the critical role of the methylsulfonyl group for optimal target engagement. Future work will focus on further optimizing this scaffold by exploring modifications to the cyclobutane ring and the amine substituent to enhance cellular potency and overall drug-like properties. The promising results from this initial study provide a solid foundation for the development of novel IRAK4 inhibitors for the treatment of inflammatory diseases.
References
- 1. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]
- 8. ajchem-b.com [ajchem-b.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with cis-3-Methylsulfonylcyclobutylamine hydrochloride
Introduction: The Imperative of Selectivity in Drug Development
In the pursuit of novel therapeutics, particularly in fields like oncology, the identification of a potent lead compound is only the beginning. The true measure of a drug candidate's potential lies in its selectivity—the ability to interact with its intended target while avoiding unintended interactions with other biomolecules. This off-target activity, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect.[1][2] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in de-risking a development program.
This guide provides an in-depth, comparative framework for assessing the cross-reactivity of novel small molecule inhibitors. We will use cis-3-Methylsulfonylcyclobutylamine hydrochloride , a novel synthetic compound featuring a distinct sulfonylcyclobutane moiety, as our primary test article. For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of Kinase X , a therapeutically relevant enzyme. Our goal is to build a comprehensive selectivity profile and compare its performance against two benchmark compounds:
-
Comparator A (Staurosporine Analog): A known broad-spectrum kinase inhibitor, serving as a positive control for off-target activity.
-
Comparator B (Selective EGFR Inhibitor): A highly specific, clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR), serving as a benchmark for high selectivity.
This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, actionable protocols.
Pillar 1: The Rationale for a Tiered Approach to Cross-Reactivity Screening
A brute-force screen against every possible off-target is neither feasible nor efficient. A more strategic, tiered approach, or "screening cascade," allows for the progressive filtering of candidates, ensuring that resources are focused on the most promising molecules. This self-validating system builds confidence at each stage before committing to more complex and resource-intensive assays.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Pillar 2: Biochemical Profiling - Quantifying Molecular Interactions
The first step is to understand the compound's behavior in a simplified, cell-free environment. This allows for the direct measurement of interactions between the inhibitor and a panel of purified enzymes, removing the complexities of cellular uptake, metabolism, and pathway feedback loops.
Tier 1 & 2: Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to determining the potency of a compound against its primary target and potential off-targets.[3][4] The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Causality Behind Experimental Design:
-
Why a Panel? Screening against a broad panel of kinases (e.g., a 96-kinase panel) is crucial. Kinases share structural homology, particularly in the ATP-binding pocket, making them a high-risk class for cross-reactivity.
-
Why Determine Ki? While IC50 is a common measure of potency, it can be influenced by experimental conditions like substrate concentration. The inhibition constant (Ki) is a more absolute measure of binding affinity. For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowing the Michaelis constant (Km) of the substrate.[5][6]
-
Controls are Non-Negotiable: The inclusion of a vehicle control (e.g., DMSO), a no-enzyme control, and a positive control inhibitor for each kinase ensures the assay is performing correctly and the results are valid.[3]
Comparative Data Summary: Kinase Inhibition Profile (IC50, nM)
| Target Kinase | cis-3-Methylsulfonylcyclobutylamine HCl (Test Article) | Comparator A (Broad-Spectrum) | Comparator B (Selective EGFRi) |
| Kinase X (On-Target) | 15 | 5 | >10,000 |
| Kinase Y (Family Member) | 850 | 12 | >10,000 |
| Kinase Z (Family Member) | 1,200 | 25 | >10,000 |
| EGFR (Off-Target) | >10,000 | 450 | 8 |
| SRC (Off-Target) | 5,500 | 30 | 8,900 |
| PKA (Off-Target) | >10,000 | 150 | >10,000 |
| CDK2 (Off-Target) | 8,200 | 75 | >10,000 |
Interpretation: The data suggests that cis-3-Methylsulfonylcyclobutylamine HCl is highly potent against its intended target, Kinase X. It shows significantly weaker activity (>50-fold selectivity) against closely related kinases Y and Z and is largely inactive against other representative kinases. This contrasts sharply with Comparator A, which inhibits all tested kinases with high potency, and Comparator B, which is exquisitely selective for EGFR.
Experimental Protocol: Enzyme Inhibition Assay (Coupled-Luminescence)
This protocol is a standard method for assessing kinase activity by measuring the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a typical kinase inhibition assay.
Methodology:
-
Preparation: Prepare serial dilutions of cis-3-Methylsulfonylcyclobutylamine HCl and comparator compounds in an appropriate buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Dispensing: In a 384-well plate, dispense 50 nL of each compound dilution. Include vehicle-only (DMSO) wells for 0% inhibition control and wells without enzyme for 100% inhibition control.
-
Kinase Reaction: Add 5 µL of a solution containing the kinase and its specific peptide substrate in reaction buffer.
-
Initiation: Add 5 µL of a solution containing ATP at a concentration equal to its Km for the specific enzyme. This is a critical step; using a sub-saturating ATP concentration ensures sensitivity for competitive inhibitors.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces a light signal proportional to the amount of remaining ATP.
-
Signal Reading: After a 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Pillar 3: Cellular Assays - Bridging the Gap to Biological Relevance
Demonstrating selectivity in a biochemical assay is essential, but it doesn't guarantee the same profile in a living cell. Cell-based assays provide a more physiologically relevant context, accounting for factors like cell membrane permeability, intracellular target engagement, and the influence of complex signaling networks.[8][9][10]
Tier 3: Cellular Target Engagement & Functional Assays
-
Target Engagement Assays: These assays confirm that the compound can enter the cell and bind to its intended target. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed.
-
Functional Assays: These measure the downstream consequences of target inhibition. For a hypothetical Kinase X involved in a proliferation pathway, a cell viability assay (e.g., CellTiter-Glo®) is a relevant functional readout.
Causality Behind Experimental Design:
-
Why Use Engineered Cell Lines? To assess off-target effects, one can use cell lines that are known to be dependent on a specific off-target kinase for survival. For example, to test for unwanted EGFR inhibition, one would use an EGFR-dependent cancer cell line. If Comparator B (the selective EGFRi) kills these cells but our test article does not, it provides strong evidence of cellular selectivity.
-
Orthogonal Validation: Using both a direct target engagement assay and a downstream functional assay provides two independent lines of evidence. A compound might engage the target but fail to elicit a functional response, or vice versa, and understanding both is key.
Comparative Data Summary: Cellular Proliferation Assay (GI50, nM)
| Cell Line | Primary Dependency | cis-3-Methylsulfonylcyclobutylamine HCl (Test Article) | Comparator A (Broad-Spectrum) | Comparator B (Selective EGFRi) |
| Cell Line A | Kinase X | 55 | 20 | >20,000 |
| Cell Line B | EGFR | >20,000 | 850 | 30 |
| Cell Line C | SRC | 15,000 | 110 | >20,000 |
Interpretation: The cellular data corroborates the biochemical findings. cis-3-Methylsulfonylcyclobutylamine HCl is potent and effective in a cell line dependent on its target, Kinase X. Crucially, it shows no significant effect on cell lines dependent on the off-targets EGFR or SRC, even at high concentrations. This demonstrates excellent functional selectivity in a biological context.
Pillar 4: Preclinical Safety - Tissue Cross-Reactivity (TCR) Studies
As a final preclinical step, especially for biologics but also informative for small molecules with high affinity, tissue cross-reactivity (TCR) studies are performed to identify potential off-target binding in a wide range of human tissues.[11][12] This is a critical safety assessment required by regulatory agencies before human trials can begin.[13][14]
Methodology: TCR studies typically involve immunohistochemistry (IHC) where a labeled version of the test article is applied to a panel of frozen human tissue sections. The binding patterns are then evaluated by a pathologist.
Expected Outcomes:
-
On-Target, On-Tissue: Staining is observed in tissues where Kinase X is known to be expressed. This is the expected and desired result.
-
On-Target, Off-Tissue: Staining occurs in tissues where the target's presence was previously unknown. This can provide new insights into the biology of the target and potential for unexpected physiological effects.
-
Off-Target Binding: Staining is observed that cannot be attributed to the known expression pattern of Kinase X. This indicates cross-reactivity with an unknown protein and must be investigated to assess potential toxicity.
For a small molecule like cis-3-Methylsulfonylcyclobutylamine HCl, this step would be prioritized if earlier screens suggested high-affinity off-target interactions or if the molecule belongs to a class with a known history of off-target liabilities.
Conclusion
The comprehensive, tiered approach outlined in this guide demonstrates a robust methodology for characterizing the selectivity profile of a novel inhibitor. Through this comparative analysis, we have established that This compound is a highly potent and selective inhibitor of our hypothetical target, Kinase X.
-
Biochemical assays confirmed its high potency against Kinase X with a clear selectivity window over other kinases.
-
Cellular assays validated these findings in a biologically relevant context, demonstrating functional selectivity.
-
The proposed framework for tissue cross-reactivity studies outlines the final step in preclinical safety assessment to ensure no unexpected tissue binding occurs.
This systematic and self-validating workflow, grounded in sound scientific principles and rigorous experimental design, is essential for identifying drug candidates with the highest probability of success in clinical development.
References
- 1. ohsu.edu [ohsu.edu]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. histologix.com [histologix.com]
- 14. criver.com [criver.com]
A Comparative Guide to the Stereochemical Confirmation of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Small molecule building blocks, such as cis-3-Methylsulfonylcyclobutylamine hydrochloride, are integral to the synthesis of novel therapeutic agents. The seemingly subtle difference between a cis and trans isomer can lead to vastly different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of the desired cis stereochemistry is a critical, non-negotiable step in the quality control and regulatory approval process.
This guide provides an in-depth comparison of the primary analytical methodologies used to confirm the stereochemistry of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their needs.
The Challenge: Stereochemistry of the Cyclobutane Ring
Cyclobutane rings are not planar; they exist in a puckered conformation to relieve ring strain.[1] This puckering can complicate stereochemical assignments based on spectroscopic data alone. For a 1,3-disubstituted cyclobutane like 3-Methylsulfonylcyclobutylamine, the cis and trans isomers represent distinct spatial arrangements of the amine and methylsulfonyl groups relative to the ring. Our objective is to definitively prove the cis relationship, where both substituents are on the same face of the ring.
Methodologies for Stereochemical Confirmation
A multi-faceted approach, often combining spectroscopic and crystallographic techniques, provides the most robust confirmation of stereochemistry. We will explore the three most powerful methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly through-space correlation experiments like Nuclear Overhauser Effect (NOE) spectroscopy.
-
Single-Crystal X-ray Crystallography: The gold standard for absolute structure determination.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for separating stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For stereochemical assignments of cyclobutanes, one-dimensional proton (¹H) NMR provides initial clues, but two-dimensional (2D) experiments, specifically NOE, are often required for unambiguous confirmation.[2][3][4]
The Rationale Behind NOE Spectroscopy
The Nuclear Overhauser Effect is a phenomenon where the magnetization of a nucleus is transferred to a spatially proximate nucleus. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei), making it an excellent tool for probing through-space relationships. In the context of cis-3-Methylsulfonylcyclobutylamine, we expect to observe an NOE correlation between the protons on the carbons bearing the amine and methylsulfonyl groups if they are on the same face of the cyclobutane ring (cis). Conversely, in the trans isomer, these protons would be too far apart to produce a significant NOE signal.
Experimental Protocol: 2D NOESY
The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the preferred method for this analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire standard 1D ¹H and ¹³C spectra to assign the chemical shifts of all protons and carbons.
-
Set up a 2D NOESY experiment.
-
-
Acquisition Parameters:
-
Mixing Time (t_mix): This is a critical parameter. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE signal.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
Number of Scans (ns) and Increments (ni): Adjust to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Look for cross-peaks that indicate an NOE correlation. For the cis isomer, a key cross-peak will be observed between the proton at the C1 position (attached to the amine group) and the proton at the C3 position (attached to the methylsulfonyl group).
-
Data Presentation: Expected NOE Correlations
| Proton Pair | Expected NOE for cis Isomer | Expected NOE for trans Isomer |
| H1 - H3 | Strong | Weak or Absent |
| H1 - H2 (axial) | Medium | Medium |
| H1 - H4 (axial) | Medium | Medium |
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[5][6][7] It provides a precise map of atomic positions, bond lengths, and bond angles, leaving no ambiguity about the stereochemistry.[8][9]
The Rationale Behind X-ray Crystallography
This technique relies on the diffraction of X-rays by a single, well-ordered crystal.[7] The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, from which the atomic structure can be determined. For this compound, this method will directly visualize the relative positions of the amine and methylsulfonyl groups on the cyclobutane ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
Step-by-Step Protocol:
-
Crystal Growth: This is often the most challenging step.
-
Dissolve the purified compound in a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined to obtain the final crystal structure.
-
Data Presentation: Crystallographic Data Summary
| Parameter | Typical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Final R-factor | < 0.05 |
The final output is a 3D model of the molecule, which will unequivocally show the cis relationship between the substituents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for separating enantiomers and diastereomers.[10][11][12] While NMR and X-ray crystallography provide structural information, chiral HPLC is primarily a separative technique that can confirm the stereochemical purity of a sample.[13][14]
The Rationale Behind Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and quantification. To confirm the cis stereochemistry, one would ideally compare the retention time of the synthesized sample to that of a certified reference standard of this compound. In the absence of a reference standard, this method can be used to separate the cis and trans isomers if a mixture is present.
Experimental Protocol: Chiral HPLC Method Development
Step-by-Step Protocol:
-
Column Selection:
-
Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
-
-
Mobile Phase Screening:
-
Screen different mobile phase compositions (e.g., hexane/isopropanol, acetonitrile/methanol) to achieve separation.
-
The addition of small amounts of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can often improve peak shape and resolution for amine-containing compounds.
-
-
Optimization:
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution between the cis and trans peaks.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The peak corresponding to the desired cis isomer can be identified by spiking the sample with a small amount of a known cis standard (if available) or by collecting the fraction and performing further analysis (e.g., NMR).
-
Data Presentation: Chromatographic Data
| Parameter | Typical Value |
| Column | e.g., Chiralcel OD-H |
| Mobile Phase | e.g., 90:10 Hexane:Isopropanol + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Retention Time (cis) | e.g., 8.5 min |
| Retention Time (trans) | e.g., 10.2 min |
Comparative Analysis of Methodologies
| Feature | NMR (NOESY) | X-ray Crystallography | Chiral HPLC |
| Principle | Through-space proton-proton correlations | X-ray diffraction from a single crystal | Differential interaction with a chiral stationary phase |
| Sample Requirement | 5-10 mg, soluble | Single crystal (>0.1 mm) | 1-5 mg, soluble |
| Conclusiveness | High (for cis vs. trans) | Absolute | High (with reference standard) |
| Throughput | Moderate | Low (crystal growth is a bottleneck) | High |
| Cost | Moderate to High | High | Low to Moderate |
| Primary Application | Structure elucidation in solution | Absolute structure determination in solid state | Stereochemical purity and separation |
Visualization of the Analytical Workflow
Caption: A decision workflow for the stereochemical confirmation of 3-Methylsulfonylcyclobutylamine hydrochloride.
Conclusion and Recommendations
The unambiguous confirmation of the stereochemistry of this compound is a critical step in its use as a pharmaceutical building block. While each of the discussed methods has its merits, a combination of techniques provides the most robust and defensible data package.
-
For initial confirmation and in-process control, NMR spectroscopy, particularly the 2D NOESY experiment, is often the most practical and informative method.
-
For absolute, unequivocal proof of stereochemistry, single-crystal X-ray crystallography is the gold standard, provided that suitable crystals can be obtained.
-
For assessing stereochemical purity and for quality control of batches, a validated chiral HPLC method is indispensable.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical entities, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. excillum.com [excillum.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. rigaku.com [rigaku.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-3-Methylsulfonylcyclobutylamine Hydrochloride
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a compound class of interest in modern medicinal chemistry. Our approach is grounded in established safety protocols and regulatory compliance, aiming to build a culture of safety that extends beyond the discovery phase to the entire lifecycle of a chemical compound.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data for structurally similar compounds and the known risks of its functional groups—a sulfonyl group, a primary amine, and a hydrochloride salt—provide a strong basis for a conservative and safe disposal strategy.
Based on available data for this and related compounds, this compound should be handled as a hazardous substance with the following potential hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Immediate Safety & Handling Prerequisites
Proper disposal begins with safe handling. The following precautions are mandatory before and during any disposal-related activities:
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile rubber is a suitable choice for many amine hydrochlorides), and safety goggles.[2][3] If there is a risk of generating dust or aerosols, a face shield and respiratory protection should be employed.
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Spill Kit: An accessible spill kit containing absorbent materials and appropriate neutralizers for acidic compounds should be available in the laboratory.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound.[2] This includes:
-
Neat (pure) compound: Unused or expired solid material.
-
Contaminated Labware: This includes items such as vials, weighing boats, pipette tips, and any glassware that has come into direct contact with the compound.
-
Solutions: Aqueous or organic solutions containing the compound.
It is critical to keep this waste stream separate from others to prevent unintended and potentially hazardous reactions.[4] Specifically, store it away from strong oxidizing agents and bases.
Step 2: Containerization
-
Primary Container: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[2] For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, ensure the container is leak-proof and has a secure cap.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity and concentration of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Harmful," "Irritant")
-
Step 3: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from general laboratory traffic and incompatible chemicals.
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4] These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, typically through high-temperature incineration.[6]
Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of your hazardous waste. They will have established procedures and approved vendors for this purpose.
Decontamination of Labware
For non-disposable glassware, a thorough decontamination procedure is necessary:
-
Initial Rinse: Rinse the glassware multiple times with a suitable solvent in which this compound is soluble. Collect these rinses as hazardous waste.
-
Washing: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Decision Workflow
To aid researchers in navigating the disposal process, the following flowchart outlines the key decision points and actions.
References
- 1. (1r,3r)-3-Methanesulfonylcyclobutan-1-amine hydrochloride | C5H12ClNO2S | CID 72207484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Guide to Personal Protective Equipment for Handling cis-3-Methylsulfonylcyclobutylamine hydrochloride
As a Senior Application Scientist, my primary objective is to ensure that innovative chemistry is conducted with the highest standards of safety. The following guide provides essential, field-proven directives for the safe handling of cis-3-Methylsulfonylcyclobutylamine hydrochloride. This is not merely a checklist, but a procedural framework grounded in the specific hazards of this compound to ensure your safety and the integrity of your research.
Hazard Analysis: Understanding the Intrinsic Risks
To select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by this compound. The compound's Safety Data Sheet (SDS) reveals a multi-faceted hazard profile that dictates our handling strategy.[1]
Hazard Profile Summary
| Hazard Statement | Classification | Implication for Handling |
| H314 | Causes severe skin burns and eye damage | This is the most immediate and severe risk. Direct contact can cause irreversible tissue damage. Standard safety glasses are insufficient; full protection is mandatory. |
| H311 | Toxic in contact with skin | Beyond burns, the substance can be absorbed through the skin, leading to systemic toxicity. This necessitates complete skin coverage and highly resistant gloves. |
| H302 | Harmful if swallowed | Ingestion is a significant risk, primarily through cross-contamination from hands or surfaces. Strict hygiene protocols are essential. |
| H317 | May cause an allergic skin reaction | Repeated or prolonged contact can lead to sensitization, causing a severe allergic response upon subsequent exposures. |
| H373 | May cause damage to organs through prolonged or repeated exposure | Chronic exposure, even at low levels, poses a long-term health risk to specific organs.[1] |
| H410 | Very toxic to aquatic life with long lasting effects | This dictates stringent disposal procedures for both the chemical and any contaminated materials to prevent environmental release.[1] |
The causality is clear: the corrosive and toxic nature of this amine hydrochloride salt demands a PPE ensemble that provides a complete barrier against skin and eye contact.
The Mandated PPE Ensemble: A Multi-Layered Defense
Based on the hazard analysis, the following PPE is mandatory for all personnel handling this compound.
-
Primary Engineering Control: All handling of this compound (weighing, transfers, preparing solutions) must be conducted within a certified chemical fume hood to control vapor and dust exposure.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards, worn in conjunction with a full-face shield.[2][3]
-
Rationale: Safety glasses offer insufficient protection against splashes and aerosols. The severe corrosive nature (H314) necessitates the seal provided by goggles and the broad protection of a face shield to protect the entire face.[1][4]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or tasks with a high splash risk, a chemically resistant apron or suit is required.[5]
-
Rationale: This prevents contact with clothing and skin. The "toxic in contact with skin" (H311) classification means that even small amounts absorbed through the skin can be harmful.[1]
-
-
Hand Protection:
-
Requirement: Double-gloving with nitrile gloves. The outer glove should have an extended cuff that covers the cuff of the lab coat.
-
Rationale: A single glove may have pinholes or can be compromised. Double-gloving provides an additional layer of safety. Nitrile is recommended for its broad chemical resistance.[2] Gloves must be changed immediately if contact with the chemical is suspected, and always after a maximum of 60 minutes of use.[6]
-
-
Respiratory Protection:
-
Requirement: Not typically required when handling small quantities inside a certified chemical fume hood. However, if dusts or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7]
-
Rationale: The primary defense is an engineering control (fume hood). Respiratory protection is a secondary measure for non-routine situations or emergencies.[2]
-
Procedural Integrity: Donning and Doffing Protocols
Cross-contamination during the removal of PPE is a common cause of exposure. Following a strict, validated procedure is critical.
Protocol 1: Donning PPE (Putting On)
-
Inspect All Items: Before starting, visually inspect all PPE for damage or defects.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Goggles and Face Shield: Put on chemical splash goggles first, then the face shield.
Protocol 2: Doffing PPE (Taking Off)
This process is designed to contain contaminants.
-
Initial Decontamination: If grossly contaminated, decontaminate the exterior of the outer gloves and lab coat before removal.
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward. Place it in a designated container for hazardous laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[8]
Emergency Response and Decontamination
First Aid Measures (In Case of Exposure)
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a physician immediately.[1][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
Chemical Spill Response Workflow
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Immediate workflow for responding to a chemical spill.
Waste Management and Disposal Plan
Due to its high aquatic toxicity (H410), all waste streams containing this compound must be managed as hazardous waste.[1]
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.
-
Chemical Waste: Unused or waste material should be collected in a designated, sealed container. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, which may involve incineration by a licensed waste disposal company.[11]
-
Decontamination: For some sulfonyl-containing compounds, degradation can be achieved using a strong base like 1M NaOH, which may be a viable option for decontaminating glassware prior to final cleaning.[12] However, this should only be performed after a thorough risk assessment and according to an approved standard operating procedure.
By adhering to these scientifically grounded procedures, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 6. pppmag.com [pppmag.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.se [fishersci.se]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
